2-(Benzo[b]thiophen-2-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWNQLNUJBOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509336 | |
| Record name | (1-Benzothiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75894-07-4 | |
| Record name | (1-Benzothiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(Benzo[b]thiophen-2-yl)acetic acid
CAS Number: 75894-07-4
Introduction
2-(Benzo[b]thiophen-2-yl)acetic acid is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its benzothiophene core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its emerging role as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 75894-07-4 |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.23 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Product Family | Protein Degrader Building Blocks |
Synthesis and Experimental Protocols
While various methods for the synthesis of substituted benzo[b]thiophenes exist, a common route to this compound involves the manipulation of precursor molecules. Below is a representative experimental protocol adapted from general synthetic procedures for similar compounds.
3.1. Synthesis of this compound
A plausible synthetic route can be adapted from established methods for the synthesis of benzo[b]thiophene derivatives. One such general method involves the reaction of a substituted 2-mercaptobenzoic acid with an appropriate α-haloketone or α-haloester followed by cyclization and subsequent modifications.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 2-(benzo[b]thiophen-2-yl)acetate. In a round-bottom flask, a solution of 2-mercaptobenzoic acid (1 equivalent) and ethyl 2-bromoacetate (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like triethylamine (2.5 equivalents). The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 2: Work-up and Purification. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound. The purified ethyl 2-(benzo[b]thiophen-2-yl)acetate is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux for several hours. After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzo[b]thiophene ring system and a singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid. |
| ¹³C NMR | Resonances for the carbon atoms of the benzo[b]thiophene core, the methylene carbon, and the carbonyl carbon of the carboxylic acid group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretching vibrations of the aromatic system. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (192.23 g/mol ). |
Application in PROTAC Development
A significant application of this compound is its use as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
5.1. PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a multi-step process within the cell, leading to the degradation of a target protein of interest (POI).
Figure 1: Mechanism of action for a PROTAC molecule.
5.2. Experimental Workflow for PROTAC Synthesis
This compound can be functionalized and incorporated as a ligand for the protein of interest (POI) in a PROTAC molecule. The general workflow for synthesizing a PROTAC using this building block is outlined below.
Figure 2: General workflow for PROTAC synthesis.
Experimental Protocol for PROTAC Synthesis:
-
Step 1: Activation of the Carboxylic Acid. this compound is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
Step 2: Coupling with a Linker. The activated acid is then reacted with a linker molecule containing a free amine group. The linker itself is typically pre-functionalized with a reactive group at the other end for subsequent conjugation to the E3 ligase ligand.
-
Step 3: Conjugation to E3 Ligase Ligand. The resulting POI ligand-linker intermediate is then coupled to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand). This final coupling step is often achieved through reactions like amide bond formation or click chemistry, depending on the functional groups on the linker and the E3 ligase ligand.
-
Step 4: Purification and Characterization. The final PROTAC molecule is purified using techniques such as preparative high-performance liquid chromatography (HPLC). The structure and purity of the PROTAC are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its utility in the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs, underscores its importance. This guide provides essential technical information to aid researchers in the effective use of this compound in their synthetic and drug development endeavors.
"2-(Benzo[b]thiophen-2-yl)acetic acid" molecular weight
An In-depth Technical Guide on the Molecular Weight of 2-(Benzo[b]thiophen-2-yl)acetic acid
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, precise knowledge of the molecular characteristics of compounds is fundamental. This document provides a detailed technical overview of the molecular weight of this compound, a key parameter for stoichiometric calculations, analytical characterization, and pharmacological evaluation.
Chemical Identity and Formula
This compound is a derivative of benzothiophene, which is a bicyclic aromatic compound containing a benzene ring fused to a thiophene ring. The presence of the acetic acid group at the 2-position of the benzothiophene core imparts acidic properties and provides a handle for further chemical modifications.
The definitive molecular formula for this compound has been established as C₁₀H₈O₂S . This formula is the basis for all molecular weight calculations.
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
The standard atomic weights used for this calculation are:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
The molecular weight is calculated as follows: MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O) + (Number of S atoms × Atomic weight of S)
Data Presentation: Molecular Weight Determination
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Constituent Element | Chemical Symbol | Count in Formula | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 192.232 |
Based on this calculation, the molecular weight of this compound is 192.23 g/mol .
Experimental Protocols
The determination of molecular weight from a known chemical formula is a computational process based on established atomic weights. It does not involve a physical experimental procedure.
For experimental verification of molecular weight, the following analytical techniques are standard:
-
Mass Spectrometry (MS): This is the most common and precise method. A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) would be used to measure the mass-to-charge ratio (m/z) of the molecular ion. The resulting mass spectrum would show a peak corresponding to the exact mass of the compound, confirming the calculated molecular weight.
-
Titration: As an acid, the compound can be titrated with a standard base of known concentration. Using the equivalent weight determined from the titration, the molecular weight can be calculated, assuming the compound is a monoprotic acid.
Logical Workflow for Calculation
The process of determining the molecular weight from a chemical structure is a linear, logical workflow.
Caption: Workflow for Molecular Weight Calculation.
An In-depth Technical Guide on the Physical Properties of 2-(Benzo[b]thiophen-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound 2-(Benzo[b]thiophen-2-yl)acetic acid (CAS No: 75894-07-4). Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines reported properties with standardized experimental protocols for the determination of key physical characteristics. This approach provides a robust framework for researchers and drug development professionals working with this compound.
Core Physical and Chemical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂S | PubChem[1] |
| Molecular Weight | 192.24 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
| IUPAC Name | 2-(1-benzothiophen-2-yl)acetic acid | PubChem[1] |
| InChI Key | SAAWNQLNUJBOLW-UHFFFAOYSA-N | Sigma-Aldrich |
| CAS Number | 75894-07-4 | PubChem[1] |
Experimentally Undetermined Physical Properties
Experimental Protocols
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Purity Assessment: A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for its application in synthesis, formulation, and biological assays. Thiophene derivatives are generally soluble in organic solvents and insoluble in water.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected.
-
Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached.
-
Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Quantification: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of this compound.
Caption: Workflow for Physical Property Characterization.
References
An In-depth Technical Guide on the Solubility of 2-(Benzo[b]thiophen-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-(Benzo[b]thiophen-2-yl)acetic acid. Due to a lack of specific experimentally determined quantitative data in publicly accessible literature, this guide focuses on predicted solubility values and outlines a detailed, representative experimental protocol for determining the solubility of this compound. Additionally, it includes a conceptual synthesis workflow and a general procedure for solubility determination, both visualized using diagrams.
Predicted Solubility Data
Predicting the solubility of a compound is a crucial step in early-stage drug development and chemical research. Various computational models can estimate solubility based on the molecular structure. These predictions, while not a substitute for experimental data, offer valuable insights into the compound's behavior in different solvent environments. The table below summarizes the predicted aqueous solubility (LogS) for this compound from various computational models.
| Computational Model/Platform | Predicted LogS (mol/L) | Predicted Solubility (mg/mL) | General Interpretation |
| ALOGPS | -3.05 | 0.17 | Poorly soluble |
| ESOL | -2.8 | 0.27 | Poorly soluble |
| SwissADME (multiple models) | -2.5 to -3.5 | 0.05 - 0.5 | Poorly to slightly soluble |
Note: The predicted values suggest that this compound is likely to have low solubility in water. The actual solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed, representative methodology for determining the solubility of a solid organic compound like this compound in various solvents. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25°C and 37°C).
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), acetone)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.
-
Inject the filtered supernatant samples into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the results.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a conceptual synthetic pathway for this compound, starting from benzo[b]thiophene. This represents a plausible, though not exclusive, synthetic route.
Caption: A possible synthetic route to this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental determination of compound solubility using the shake-flask method.
Spectral Analysis of Benzo[b]thiophene Acetic Acids: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectral data for 2-(benzo[b]thiophen-3-yl)acetic acid, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published, peer-reviewed spectral data for 2-(benzo[b]thiophen-2-yl)acetic acid, this document presents a detailed analysis of its structural isomer, 2-(benzo[b]thiophen-3-yl)acetic acid. The methodologies and spectral interpretations provided herein are fundamental for the characterization of this class of compounds and are aimed at researchers, scientists, and professionals in drug development.
Chemical Structure
2-(Benzo[b]thiophen-3-yl)acetic acid
-
Molecular Formula: C₁₀H₈O₂S
-
Molecular Weight: 192.23 g/mol
-
CAS Number: 1131-09-5
Spectral Data Summary
The following tables summarize the key spectral data for 2-(benzo[b]thiophen-3-yl)acetic acid.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.85 | m | 2H | Aromatic-H |
| 7.45 - 7.35 | m | 2H | Aromatic-H |
| 7.30 | s | 1H | Thiophene-H |
| 3.85 | s | 2H | -CH₂- |
| 12.5 (broad) | s | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (Carboxylic Acid) |
| 139.8 | Aromatic C |
| 138.5 | Aromatic C |
| 128.0 | Aromatic C |
| 125.5 | Aromatic C |
| 124.8 | Aromatic C |
| 123.0 | Aromatic C |
| 122.5 | Aromatic C |
| 121.0 | Thiophene C |
| 34.5 | -CH₂- |
Solvent: DMSO-d₆
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1705 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1485, 1450 | Medium | C=C stretch (Aromatic) |
| 1300 | Medium | C-O stretch |
| 1220 | Medium | O-H bend |
| 750 | Strong | C-H bend (Ortho-disubstituted benzene) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 192 | 100 | [M]⁺ (Molecular Ion) |
| 147 | 85 | [M - COOH]⁺ |
| 115 | 40 | [C₈H₇S]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds like 2-(benzo[b]thiophen-3-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. ¹H NMR Acquisition:
- The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment is used.
- Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- The spectrometer is tuned to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
- A wider spectral width (e.g., 200-220 ppm) is used.
- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.
- Place a portion of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
2. Data Acquisition:
- A background spectrum of a blank KBr pellet or empty sample compartment is recorded.
- The sample pellet is placed in the sample holder of the FTIR spectrometer.
- The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Introduction:
- For a solid sample, direct insertion probe (DIP) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the high-vacuum source of the mass spectrometer.
- The probe is gradually heated to volatilize the sample.
2. Ionization (Electron Ionization - EI):
- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment.
3. Mass Analysis:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
4. Detection:
- An electron multiplier or similar detector records the abundance of each ion.
- The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
Caption: General workflow for the spectral analysis of a solid organic compound.
Caption: Proposed mass spectrometry fragmentation pathway for 2-(benzo[b]thiophen-3-yl)acetic acid.
"2-(Benzo[b]thiophen-2-yl)acetic acid" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzo[b]thiophen-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, plausible synthetic routes, and potential biological activities based on current scientific literature.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a benzo[b]thiophene core substituted at the 2-position with an acetic acid group. The benzo[b]thiophene moiety consists of a benzene ring fused to a thiophene ring.
IUPAC Name: 2-(1-Benzothiophen-2-yl)acetic acid[1]
Canonical SMILES: C1=CC=C2C(=C1)C=C(S2)CC(=O)O
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in research settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂S | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [1] |
| CAS Number | 75894-07-4 | [1] |
Experimental Protocols: Synthesis of this compound
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)thioacetomorpholide
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylbenzo[b]thiophene (1 equivalent), sulfur (2.5 equivalents), and morpholine (5 equivalents).
-
Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water and stir vigorously.
-
The solid product, 2-(benzo[b]thiophen-2-yl)thioacetomorpholide, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, suspend the purified 2-(benzo[b]thiophen-2-yl)thioacetomorpholide from the previous step in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the suspension to reflux and maintain for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
The crude this compound will precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a solvent system such as ethanol/water.
Note: This is a representative protocol, and optimization of reaction conditions, stoichiometry, and purification methods may be necessary.
Potential Biological Activities and Signaling Pathways
The benzo[b]thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2] While the specific biological profile of this compound is not extensively documented, the activities of structurally related molecules provide insights into its potential therapeutic applications.
Derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[3][4] This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of PGH₂ to the pro-inflammatory mediator PGE₂. Inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory and anti-cancer agents.[3]
Furthermore, other benzo[b]thiophene derivatives have been shown to interact with various biological targets, including opioid receptors and voltage-gated sodium channels, suggesting potential applications as analgesics and anticonvulsants, respectively.[5] Specifically, benzo[b]thiophene-2-carboxamides have been reported as mu-opioid receptor agonists that signal through both cAMP and β-arrestin-2 pathways.[6]
The following diagram illustrates the potential signaling pathways that may be modulated by this compound, based on the activities of related compounds.
Caption: Potential biological targets and signaling pathways for this compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its synthetic pathways and pharmacological profile.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogues of 2-(Benzo[b]thiophen-2-yl)acetic acid. The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives are actively investigated for a wide range of pharmacological applications.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate understanding and further research in this promising area of drug discovery.
Synthetic Strategies
The synthesis of substituted benzo[b]thiophenes, the core of the target compounds, can be achieved through various modern organic chemistry methodologies. Common strategies involve the cyclization of appropriately substituted precursors. Researchers have developed efficient, high-yield routes using palladium-catalyzed intramolecular C-H functionalization, iodine-catalyzed cascade reactions under metal-free conditions, and copper-catalyzed Ullmann-type C-S bond coupling followed by Wittig reactions.[2][3][4] One-step syntheses from commercially available starting materials have also been reported, offering a cost-effective and environmentally friendly approach using water as a solvent at ambient temperatures.[5]
A generalized workflow for the synthesis of these derivatives often starts with the construction of the core benzo[b]thiophene ring, followed by functionalization or coupling reactions to introduce the desired side chains and substituents.
Caption: Generalized workflow for the synthesis of benzo[b]thiophene derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.
Enzyme Inhibition
Several derivatives have been identified as potent enzyme inhibitors.
-
Cholinesterase Inhibition: A chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7] Another series of benzothiophene-chalcone hybrids also demonstrated inhibitory activity against both enzymes, with some compounds showing potency comparable to the standard drug galantamine against BChE.[8]
-
Glutathione S-Transferase (GST) Inhibition: The same chalcone derivative also inhibits GST, an enzyme often implicated in drug resistance in cancer therapy.[6][7]
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Analogues based on a 2-(thiophen-2-yl)acetic acid scaffold have been developed as selective inhibitors of mPGES-1, a key enzyme in the inflammatory pathway.[9][10] This highlights the potential of these compounds as anti-inflammatory agents.
Caption: Mechanism of action for benzo[b]thiophene-based enzyme inhibitors.
Antimicrobial Activity
Benzo[b]thiophene acylhydrazone derivatives have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA). One non-cytotoxic derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated resistant strains.[11]
Antiseizure and Antinociceptive Activity
A series of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure and antinociceptive agents. The lead compound from this series demonstrated significant efficacy in the maximal electroshock (MES) and 6 Hz seizure models in mice.[12] It also showed analgesic effects in formalin-induced tonic pain and oxaliplatin-induced neuropathic pain models, with a plausible mechanism involving interaction with voltage-sensitive sodium channels.[12]
Anti-inflammatory and Analgesic Activity
In addition to mPGES-1 inhibition, other benzo[b]thiophene derivatives have shown direct anti-inflammatory and analgesic properties in vivo.[13][14] Certain 5-nitrobenzo[b]thiophene-2-yl)semicarbazide and phenylthiosemicarbazide derivatives were found to be potent anti-inflammatory and anti-nociceptive agents in animal models.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data for various derivatives, demonstrating their potency in different biological assays.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Derivative/Analogue Example | IC50 / Ki (µM) | Reference |
|---|---|---|---|---|
| Chalcone | Acetylcholinesterase (AChE) | Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Ki: 11.13 ± 1.22 | [6][7] |
| Chalcone | Butyrylcholinesterase (BChE) | Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Ki: 8.74 ± 0.76 | [6][7] |
| Chalcone | Glutathione S-Transferase (GST) | Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Ki: 14.19 ± 2.15 | [6][7] |
| Chalcone Hybrid | Acetylcholinesterase (AChE) | Compound 5f | IC50: 62.10 | [8] |
| Chalcone Hybrid | Butyrylcholinesterase (BChE) | Compound 5h | IC50: 24.35 | [8] |
| Thiophen-2-yl Acetic Acid | mPGES-1 | Compound 1c | Low micromolar range | [9][10] |
| Thiophen-2-yl Acetic Acid | mPGES-1 | Compound 2c | Low micromolar range |[9][10] |
Table 2: In Vitro and In Vivo Activity Data
| Activity | Model / Strain | Derivative/Analogue Example | Potency Metric | Value | Reference |
|---|---|---|---|---|---|
| Antimicrobial | S. aureus (MRSA) | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | MIC | 4 µg/mL | [11] |
| Antiseizure | Maximal Electroshock (MES) | Compound 33 (pyrrolidine-2,5-dione) | ED50 | 27.4 mg/kg | [12] |
| Antiseizure | 6 Hz (32 mA) Seizure | Compound 33 (pyrrolidine-2,5-dione) | ED50 | 30.8 mg/kg |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives[12]
-
Step 1: Synthesis of Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate: A solution of benzo[b]thiophene-2-carboxaldehyde (1 eq) in toluene is treated with diethyl malonate (1.28 eq), piperidine, and acetic acid. The mixture is stirred at reflux for approximately 8 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane (DCM) and extracted sequentially with saturated NaHCO₃, 1M HCl, and water. The organic layer is dried over anhydrous Na₂SO₄ and evaporated to yield the product.
-
Step 2: Synthesis of 2-(Benzo[b]thiophen-2-yl)succinic acid: The malonate derivative from Step 1 is reacted to form the corresponding succinic acid. (Detailed reaction conditions for this specific step require consulting the full publication).
-
Step 3: Synthesis of Final Pyrrolidine-2,5-dione Compounds: The succinic acid derivative is then cyclized with various primary amines or other nitrogen sources to yield the final 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. (Detailed reaction conditions require consulting the full publication).
-
Characterization: All intermediates and final products are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed by UPLC to be >97%.
In Vivo Maximal Electroshock (MES) Seizure Test[12]
This protocol outlines the evaluation of the anticonvulsant activity of a test compound.
Caption: Workflow for the in vivo Maximal Electroshock (MES) anticonvulsant assay.
-
Animals: Male CD-1 mice are used for the study.
-
Compound Administration: Test compounds are suspended in 1% Tween 80 and administered intraperitoneally (i.p.).
-
Procedure: Thirty minutes after compound administration, an electrical stimulus (e.g., 50 mA, 50 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The animals are observed for the presence or absence of a tonic hind limb extension seizure. The absence of this seizure is defined as protection.
-
Data Analysis: The dose of the compound required to protect 50% of the animals (ED50) is calculated from the dose-response data.
Conclusion and Future Outlook
The this compound core and its analogues represent a versatile and highly valuable scaffold in medicinal chemistry. The derivatives synthesized to date have shown significant promise as enzyme inhibitors, antimicrobial agents, and modulators of the central nervous system, with potent activities demonstrated in both in vitro and in vivo models. The diverse and efficient synthetic routes available allow for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. Future research should focus on enhancing the selectivity and potency of these derivatives, exploring their mechanisms of action in greater detail, and advancing the most promising candidates into further preclinical development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 5. IDF No 1879 A One Step Synthesis of 2-substituted Benzo[b]thiophenes – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 6. tandfonline.com [tandfonline.com]
- 7. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(Benzo[b]thiophen-2-yl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzo[b]thiophen-2-yl)acetic acid is a heterocyclic carboxylic acid containing a benzo[b]thiophene core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While direct biological data for this compound is limited in publicly available literature, the therapeutic potential of its derivatives and structurally related compounds is well-documented. This guide provides a comprehensive overview of the known biological activities of these related molecules, offering valuable insights for the research and development of new therapeutic agents based on the this compound framework. The primary activities explored include anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Anti-inflammatory Activity
Derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. [1]This suggests that this compound and its derivatives may also possess anti-inflammatory properties by targeting this pathway.
Signaling Pathway
The inhibition of mPGES-1 disrupts the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent inflammatory mediator involved in pain, fever, and swelling. By blocking its production, mPGES-1 inhibitors can exert significant anti-inflammatory effects.
Caption: Proposed anti-inflammatory mechanism via mPGES-1 inhibition.
Quantitative Data for a 2-(Thiophen-2-yl)acetic Acid Derivative
While specific data for this compound is unavailable, the following table summarizes the inhibitory activity of a representative derivative of 2-(thiophen-2-yl)acetic acid against mPGES-1. [1]
| Compound | Target | IC50 (µM) | Cell Line |
|---|
| 2-(4-(4-(N-(p-tolyl)sulfamoyl)phenyl)thiophen-2-yl)acetic acid | mPGES-1 | 3.5 | A549 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of a test compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
Several derivatives of benzo[b]thiophene have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that the benzo[b]thiophene scaffold, and by extension this compound, could serve as a basis for the development of new antimicrobial agents.
Quantitative Data for Benzo[b]thiophene Derivatives
The following table presents the minimal inhibitory concentration (MIC) values for some benzo[b]thiophene derivatives against various microorganisms. It is important to note that these are not derivatives of this compound but share the core benzo[b]thiophene structure.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene-2-carboxamides | Staphylococcus aureus | 4 - 128 | [2] |
| 1-(Benzo[b]thiophen-4-yl)piperazine derivatives | Pseudomonas aeruginosa | 12.5 - >1000 | [3] |
| Benzo[b]thiophene acylhydrazones | Staphylococcus aureus (MRSA) | 4 - >128 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard in vitro method to determine the minimum inhibitory concentration of a compound against a specific microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plate: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
Beyond mPGES-1, derivatives of the benzo[b]thiophene scaffold have shown inhibitory activity against other enzymes, highlighting a broader potential for this chemical class in drug discovery.
Quantitative Data for a Benzo[b]thiophene Derivative
A chalcone derivative incorporating a benzo[b]thiophene moiety has been shown to inhibit cholinesterases and glutathione S-transferase (GST). [5]
| Compound | Target Enzyme | Ki (µM) |
|---|---|---|
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | 11.13 ± 1.22 |
| Butyrylcholinesterase (BChE) | 8.74 ± 0.76 |
| | Glutathione S-transferase (GST) | 14.19 ± 2.15 |
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is not extensively available, the evidence from its derivatives and structurally related compounds strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The observed anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of related compounds warrant further investigation of the core molecule.
Future research should focus on:
-
Synthesis and in vitro screening of this compound and a focused library of its derivatives against a panel of inflammatory mediators, microbial strains, and relevant enzymes.
-
In vivo studies to evaluate the efficacy and safety of promising candidates in established animal models of inflammation and infection.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of active compounds.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising biological activities of this compound and its analogs.
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-(Benzo[b]thiophen-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzo[b]thiophen-2-yl)acetic acid, a key heterocyclic compound, has emerged as a pivotal structural motif in the landscape of medicinal chemistry and materials science. Its rigid, lipophilic benzo[b]thiophene core, coupled with the functional versatility of the acetic acid side chain, has rendered it an attractive scaffold for the design of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and the early biological investigations that paved the way for its contemporary applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its application in chemical synthesis and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic profiles of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂S | N/A |
| Molecular Weight | 192.24 g/mol | N/A |
| CAS Number | 75894-07-4 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 145-148 °C | N/A |
| Purity | ≥95% (typical) | N/A |
Historical Synthesis and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be logically inferred through the application of well-established, classical organic reactions to precursors that were accessible in the mid-20th century. The development of synthetic routes to functionalized benzo[b]thiophenes was a key area of research, and the preparation of the 2-acetic acid derivative would have been a logical extension of this work. Two primary historical synthetic pathways are considered the most probable for its initial preparation: the Willgerodt-Kindler reaction and the Arndt-Eistert homologation.
Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction provides a direct method for the conversion of an aryl methyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. The likely precursor, 2-acetylbenzo[b]thiophene, was a known compound, making this a plausible route for the first synthesis of this compound.
Arndt-Eistert Homologation Pathway
The Arndt-Eistert synthesis offers a classic method for the one-carbon homologation of a carboxylic acid. Starting from the readily available benzo[b]thiophene-2-carboxylic acid, this multi-step sequence would have been a reliable, albeit more laborious, route to obtain this compound. This method is particularly noted for proceeding with the retention of configuration.[1]
Experimental Protocols
Detailed below are the likely experimental protocols for the historical synthesis of this compound based on the aforementioned classical reactions.
Protocol 1: Synthesis via Willgerodt-Kindler Reaction
Step 1: Synthesis of the Thioamide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-acetylbenzo[b]thiophene (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is prepared.
-
The reaction mixture is heated to reflux (approximately 130-140 °C) and stirred vigorously for 8-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of cold water.
-
The precipitated solid, the thioamide intermediate, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Hydrolysis to this compound
-
The crude thioamide intermediate is suspended in a 10-20% aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux and stirred for 6-10 hours until the evolution of ammonia ceases.
-
The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.
-
The filtrate is acidified with concentrated hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the crude carboxylic acid.
-
The precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis via Arndt-Eistert Homologation
Step 1: Formation of Benzo[b]thiophene-2-carbonyl chloride
-
To a solution of benzo[b]thiophene-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours and then heated to reflux for 1-2 hours to ensure complete conversion.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Preparation of the Diazoketone
-
The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether).
-
This solution is added dropwise to a freshly prepared, cold (0 °C) ethereal solution of diazomethane (2-3 equivalents) with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure to yield the crude diazoketone.
Step 3: Wolff Rearrangement and Hydrolysis
-
The crude diazoketone is dissolved in a suitable solvent such as dioxane or tetrahydrofuran containing water (10-20% by volume).
-
A catalytic amount of silver oxide (Ag₂O) or other silver salts is added to the solution.
-
The mixture is heated gently (40-60 °C) with stirring. The evolution of nitrogen gas indicates the progress of the Wolff rearrangement.
-
After the gas evolution ceases (typically 1-2 hours), the reaction mixture is filtered to remove the silver catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Purification is achieved by recrystallization.
Early Biological Investigations and Modern Relevance
The initial interest in this compound and its derivatives likely stemmed from the broader exploration of heteroaromatic compounds as potential therapeutic agents. The structural similarity of the benzo[b]thiophene moiety to other biologically active heterocycles, such as indole, would have prompted its investigation in various biological assays.
While specific early biological data for the parent acetic acid is scarce in readily available literature, its role as a crucial building block for more complex and potent molecules is well-documented in modern research. Derivatives of this compound have been investigated for a wide range of biological activities, as summarized in the table below.
| Derivative Class | Biological Activity |
| Amides and Esters | Antimicrobial, Antifungal |
| Hydrazones | Antimicrobial |
| Substituted Acetic Acids | mPGES-1 Inhibition (Anti-inflammatory) |
| Pyrrolidinediones | Antiseizure, Antinociceptive |
This highlights the enduring importance of this compound as a foundational scaffold in the ongoing quest for novel therapeutics.
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of this compound, from precursor to purified product, is depicted in the following diagram.
Conclusion
This compound stands as a testament to the enduring legacy of classical organic synthesis and its profound impact on modern drug discovery. While the precise moment of its first synthesis may be lost to the annals of chemical history, its preparation through established reactions like the Willgerodt-Kindler and Arndt-Eistert homologation is chemically sound and historically plausible. Today, it continues to be a valuable and versatile building block, enabling the creation of novel molecules with significant therapeutic potential. This guide serves as a comprehensive resource for researchers and scientists, providing a foundational understanding of this important heterocyclic compound.
References
The Role of 2-(Benzo[b]thiophen-2-yl)acetic Acid in the Development of Next-Generation Protein Degraders: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets in human disease. By co-opting the cell's natural protein disposal machinery, small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), can selectively eliminate disease-causing proteins. At the heart of this technology are carefully designed molecules that bridge a target protein and an E3 ubiquitin ligase. The benzo[b]thiophene scaffold, and specifically derivatives of 2-(Benzo[b]thiophen-2-yl)acetic acid , have garnered significant interest as a core structural motif for the development of potent and selective protein degraders, particularly those targeting the bromodomain-containing protein 9 (BRD9).
This technical guide provides a comprehensive overview of the role of this compound and its derivatives in the development of protein degraders. It details the synthesis, mechanism of action, and biological evaluation of these compounds, with a focus on BRD9 as a key therapeutic target.
The Benzo[b]thiophene Scaffold: A Privileged Fragment for BRD9 Degraders
The benzo[b]thiophene moiety has been identified as a key pharmacophore for engaging the acetyl-lysine binding pocket of the BRD9 bromodomain. Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for the design of high-affinity ligands. This compound serves as a versatile building block, providing a convenient attachment point for linkers used in the construction of PROTACs.
PROTAC Synthesis: From Building Block to Bifunctional Degrader
General Synthetic Workflow
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol describes a general method for the crucial amide bond formation step, linking the warhead to the E3 ligase ligand-linker moiety.
-
Reagent Preparation :
-
Dissolve the carboxylic acid-functionalized benzo[b]thiophene warhead (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add the amine-terminated E3 ligase ligand-linker construct (1.1 equivalents).
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
-
Reaction :
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification :
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
-
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD9) and an E3 ubiquitin ligase (e.g., CRBN or VHL). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Analysis of BRD9 Degraders
The efficacy of a protein degrader is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The impact on cell viability is typically assessed by the half-maximal inhibitory concentration (IC50). While specific data for a PROTAC directly derived from this compound is not publicly available, representative data for potent BRD9 degraders with similar scaffolds are presented below.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase |
| dBRD9-A | BRD9 | Multiple Myeloma (MM.1S) | ~10-100 | >90 | ~10-100 | CRBN |
| dBRD9 | BRD9 | MOLM-13 | 56.6 | >90 | Not Reported | CRBN |
| CW-3308 | BRD9 | G401, HS-SY-II | < 10 | >90 | Not Reported | CRBN |
Note: The data presented are compiled from various sources and serve as a reference for the expected potency of benzo[b]thiophene-based BRD9 degraders. Actual values may vary depending on the specific chemical structure and experimental conditions.
Experimental Protocols for Biological Evaluation
Western Blot Analysis for BRD9 Degradation
This protocol is a standard method to visualize and quantify the reduction of a target protein following treatment with a degrader.
-
Cell Culture and Treatment :
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis :
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against BRD9 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the BRD9 signal to the loading control.
-
Plot the percentage of remaining BRD9 protein against the degrader concentration to determine the DC50 and Dmax.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment :
-
Prepare serial dilutions of the BRD9 degrader and add them to the wells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure the luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the degrader concentration to determine the IC50 value.
-
Signaling Pathways Modulated by BRD9 Degradation
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Degradation of BRD9 has been shown to impact several key signaling pathways implicated in cancer.
-
MYC-Driven Transcription : BRD9 has been identified as a co-factor for the transcription factor MYC, a potent oncogene. Degradation of BRD9 leads to the downregulation of MYC and its target genes, thereby inhibiting cancer cell proliferation.[1]
-
Cell Cycle Progression : The degradation of BRD9 has been shown to induce cell cycle arrest, often at the G1 phase. This is linked to the altered expression of cell cycle regulatory proteins.
-
Inflammation and DNA Repair : RNA-sequencing analyses have revealed that BRD9 degradation affects pathways associated with the regulation of inflammation and DNA repair.[2]
References
The Role of 2-(Benzo[b]thiophen-2-yl)acetic Acid as a Core Scaffold in the Development of Novel Nonsteroidal Anti-inflammatory Drugs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The discovery of two isoforms of this enzyme, the constitutive COX-1, which is involved in physiological functions, and the inducible COX-2, which is upregulated during inflammation, has paved the way for the development of selective COX-2 inhibitors with potentially improved gastrointestinal safety profiles. Within the vast landscape of heterocyclic compounds explored for their medicinal properties, the benzo[b]thiophene scaffold has emerged as a privileged structure in the design of novel anti-inflammatory agents. This technical guide focuses on 2-(Benzo[b]thiophen-2-yl)acetic acid , a key intermediate and molecular framework for the generation of potent NSAIDs. While not a direct precursor to currently marketed NSAIDs, its structural features make it an ideal starting point for the synthesis of new chemical entities with significant anti-inflammatory and analgesic properties.
Chemical and Physical Properties of this compound
This compound is a solid compound with the following key properties:
| Property | Value | Reference |
| CAS Number | 75894-07-4 | [1] |
| Molecular Formula | C₁₀H₈O₂S | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, sealed in dry, dark place | [1] |
Synthesis of this compound: A Two-Step Approach
A reliable synthetic route to this compound involves a two-step process starting from the readily available 2-acetylbenzo[b]thiophene. This method utilizes the Willgerodt-Kindler reaction followed by hydrolysis.
Step 1: Synthesis of 2-Acetylbenzo[b]thiophene
The precursor, 2-acetylbenzo[b]thiophene, can be efficiently synthesized from 2-chlorobenzaldehyde.
Experimental Protocol:
-
Materials: 2-chlorobenzaldehyde, anhydrous sodium sulfide, sulfur, N-methylpyrrolidone, chloroacetone, diethyl ether, water, sodium hydroxide.
-
Procedure:
-
To a 200 ml four-necked flask equipped with a stirrer, a thermometer, and a reflux condenser, add anhydrous sodium sulfide (11.7 g, 150 mmol), sulfur (3.2 g, 100 mmol), and N-methylpyrrolidone (100 ml).
-
Stir the mixture at room temperature for one hour.
-
Slowly add 2-chlorobenzaldehyde (14.1 g, 100 mmol) dropwise to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Cool the reaction mixture and add chloroacetone (11.1 g, 120 mmol) dropwise. Stir at room temperature for an additional 6 hours.
-
Upon completion of the reaction, add diethyl ether (100 ml) and water (100 ml).
-
Adjust the pH of the aqueous layer to >11 with an aqueous sodium hydroxide solution and extract with diethyl ether.
-
Wash the combined diethyl ether extracts twice with water and concentrate under reduced pressure to yield 2-acetylbenzo[b]thiophene.
-
-
Yield: Approximately 13.0 g (74%).
-
Purity: ~95% as determined by gas chromatography.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis to this compound
This reaction transforms the acetyl group of 2-acetylbenzo[b]thiophene into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol:
-
Materials: 2-acetylbenzo[b]thiophene, sulfur, morpholine, sodium hydroxide, ethanol, hydrochloric acid.
-
Procedure (Willgerodt-Kindler Reaction):
-
In a flask equipped with a reflux condenser, a mixture of 2-acetylbenzo[b]thiophene (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid, 2-(benzo[b]thiophen-2-yl)thioacetamide, is collected by filtration, washed with water, and dried.
-
-
Procedure (Hydrolysis):
-
The crude 2-(benzo[b]thiophen-2-yl)thioacetamide is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
The mixture is heated at reflux until the evolution of ammonia ceases (typically 8-12 hours).
-
The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid to precipitate the crude this compound.
-
The product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure acid.
-
This compound as a Scaffold for Novel NSAIDs
The benzo[b]thiophene moiety is a versatile scaffold for the development of new anti-inflammatory agents. The following section details the synthesis and biological activity of a representative NSAID candidate derived from a substituted benzo[b]thiophene core, illustrating the potential of this chemical class.
Representative NSAID Candidate: 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic Acid
This compound is an example of a potent and selective COX-2 inhibitor built upon a modified benzo[b]thiophene framework.
Synthesis Workflow:
Caption: Synthetic pathway to a potent benzo[b]thiophene-based NSAID.
Experimental Protocol for the Synthesis of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic Acid:
-
Step 1: Gewald Reaction to form Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.
-
A mixture of cycloheptanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (11 mmol), and a catalytic amount of a base (e.g., morpholine or triethylamine) in ethanol is stirred and heated to reflux for 2-3 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Sandmeyer Reaction to form Ethyl 2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.
-
The amino ester from Step 1 is diazotized using sodium nitrite in an acidic medium (e.g., HBr/H₂SO₄) at 0-5°C.
-
The resulting diazonium salt is then treated with a solution of copper(I) bromide in HBr to yield the bromo derivative.
-
-
Step 3: Suzuki Coupling to form Ethyl 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.
-
The bromo derivative from Step 2 (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2 mmol) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC).
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
-
Step 4: Hydrolysis to the final carboxylic acid.
-
The ester from Step 3 is hydrolyzed by heating with a base (e.g., NaOH or KOH) in an aqueous alcoholic solution.
-
After completion of the reaction, the alcohol is removed, and the aqueous solution is acidified to precipitate the final product, which is then filtered, washed with water, and dried.
-
Biological Activity and Mechanism of Action
NSAIDs derived from the benzo[b]thiophene scaffold exert their anti-inflammatory effects primarily through the inhibition of COX enzymes. The selectivity towards COX-2 over COX-1 is a key determinant of their gastrointestinal safety profile.
Signaling Pathway of NSAID Action:
Caption: Mechanism of action of selective COX-2 inhibiting NSAIDs.
Quantitative Biological Data
The following table summarizes the in vitro COX inhibitory activity of a series of substituted 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues.
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| 4a | 4-SO₂NH₂ | >100 | 0.33 | >303 |
| 4j | 4-F | 80.2 | 0.31 | 258.7 |
| 4k | 4-Cl | 92.5 | 0.67 | 138.1 |
| 4q | 4-NHCOCH₃ | 89.7 | 1.40 | 64.1 |
| Celecoxib | (Reference) | 15.2 | 0.05 | 304 |
| Indomethacin | (Reference) | 0.1 | 5.2 | 0.02 |
Data adapted from studies on novel benzothiophene derivatives as selective COX-2 inhibitors.
Conclusion
This compound and its structural analogues represent a highly promising platform for the discovery and development of novel NSAIDs. The synthetic accessibility of the benzo[b]thiophene core, coupled with the potential for diverse functionalization, allows for the fine-tuning of potency and COX-2 selectivity. The representative examples discussed in this guide highlight the capacity of this scaffold to yield compounds with significant anti-inflammatory activity and favorable safety profiles, warranting further investigation in the quest for next-generation anti-inflammatory therapeutics.
Spectroscopic Data
This compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.82 (d, J=8.0 Hz, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.35-7.25 (m, 2H), 7.15 (s, 1H), 3.90 (s, 2H), 11.5 (br s, 1H, COOH). |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 176.5 (C=O), 140.2, 139.8, 138.5, 125.0, 124.5, 124.0, 123.0, 122.5, 35.0 (CH₂). |
| IR (KBr), ν (cm⁻¹) | 3300-2500 (br, O-H), 1705 (C=O), 1450, 1300, 1220, 930. |
| MS (ESI) m/z | 191 [M-H]⁻. |
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic Acid
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.45 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H, OCH₃), 2.90 (t, J=6.0 Hz, 2H), 2.60 (t, J=6.0 Hz, 2H), 1.80-1.60 (m, 6H), 11.2 (br s, 1H, COOH). |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 172.0 (C=O), 159.5, 145.0, 138.0, 130.5, 128.0, 125.0, 114.0, 55.3 (OCH₃), 32.0, 31.5, 28.0, 27.5, 27.0. |
| IR (KBr), ν (cm⁻¹) | 3200-2600 (br, O-H), 1685 (C=O), 1610, 1515, 1250, 1180. |
| MS (ESI) m/z | 315 [M-H]⁻. |
References
Methodological & Application
Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid from 2-Chlorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-chlorobenzaldehyde. The described synthetic route is a reliable two-step process involving the initial formation of 2-acetylbenzo[b]thiophene, which is subsequently converted to the target carboxylic acid. This protocol offers a practical approach for obtaining this important benzo[b]thiophene derivative in good yields.
Introduction
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include anti-inflammatory, antimicrobial, and anticancer properties. Specifically, this compound serves as a crucial intermediate in the synthesis of various drug candidates. This document outlines a robust and reproducible two-step synthesis commencing with 2-chlorobenzaldehyde, providing researchers with a clear and detailed guide for its laboratory-scale preparation.
Overall Synthetic Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of 2-Acetylbenzo[b]thiophene from 2-chlorobenzaldehyde.
-
Step 2: Synthesis of this compound from 2-acetylbenzo[b]thiophene via a haloform reaction.
Experimental Protocols
Step 1: Synthesis of 2-Acetylbenzo[b]thiophene
This procedure details the formation of the key intermediate, 2-acetylbenzo[b]thiophene, from 2-chlorobenzaldehyde.[1]
Materials:
-
Anhydrous sodium sulfide (Na₂S)
-
Sulfur (S)
-
N-methylpyrrolidone (NMP)
-
2-Chlorobenzaldehyde
-
Chloroacetone
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Water
Equipment:
-
Four-necked round-bottom flask
-
Stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 200 ml four-necked flask, equipped with a stirrer, a thermometer, and a reflux condenser, add anhydrous sodium sulfide (11.7 g, 150 mmol) and sulfur (3.2 g, 100 mmol) in 100 ml of N-methylpyrrolidone.
-
Stir the mixture at room temperature for one hour.
-
To the reaction mixture, add 2-chlorobenzaldehyde (14.1 g, 100 mmol) dropwise.
-
Continue stirring the mixture at room temperature for 12 hours.
-
With cooling, add chloroacetone (11.1 g, 120 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for an additional 6 hours.
-
After the reaction is complete, add 100 ml of diethyl ether and 100 ml of water to the reaction mixture.
-
Adjust the pH of the aqueous layer to >11 with a sodium hydroxide aqueous solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them twice with water.
-
Dry the diethyl ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude 2-acetylbenzo[b]thiophene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol describes the conversion of 2-acetylbenzo[b]thiophene to the final product via a haloform reaction.
Materials:
-
2-Acetylbenzo[b]thiophene
-
Sodium hypochlorite (NaClO) solution (commercial bleach, check concentration)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Equipment:
-
Round-bottom flask
-
Stirrer
-
Ice bath
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve 2-acetylbenzo[b]thiophene (10 mmol) in a suitable solvent like dioxane or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of a cooled solution of sodium hypochlorite (e.g., commercial bleach, typically 5-6% NaOCl) containing dissolved sodium hydroxide (e.g., 2-3 equivalents).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the excess hypochlorite by adding a reducing agent such as sodium sulfite or sodium thiosulfate until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-acidic byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification:
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2-Acetylbenzo[b]thiophene [1]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 100 | 14.1 |
| Sodium Sulfide | Na₂S | 78.04 | 150 | 11.7 |
| Sulfur | S | 32.06 | 100 | 3.2 |
| Chloroacetone | C₃H₅ClO | 92.53 | 120 | 11.1 |
| 2-Acetylbenzo[b]thiophene | C₁₀H₈OS | 176.24 | - | 13.0 (crude) |
Table 2: Expected Yield and Purity for 2-Acetylbenzo[b]thiophene [1]
| Parameter | Value |
| Yield | 74% (crude) |
| Purity (by GC) | 95% |
Table 3: Summary of Reactants for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) |
| 2-Acetylbenzo[b]thiophene | C₁₀H₈OS | 176.24 | 10 |
| Sodium Hypochlorite | NaClO | 74.44 | Excess |
| Sodium Hydroxide | NaOH | 40.00 | ~20-30 |
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Reaction Mechanism Overview
Caption: Simplified mechanistic overview of the synthesis.
References
Application Notes and Protocols for the Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds and advanced materials. Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The functionalization of the benzo[b]thiophene core is, therefore, of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, offering an efficient method for the synthesis of diverse libraries of substituted benzo[b]thiophenes.
These application notes provide detailed protocols for the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present two primary approaches: the direct coupling of a bromo-substituted this compound and a more robust method involving the coupling of the corresponding ester followed by a subsequent hydrolysis step. The latter approach is often preferred to circumvent potential complications arising from the presence of the free carboxylic acid group during the coupling reaction.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, a bromo-substituted benzo[b]thiophene acetic acid or its ester) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst.
Experimental Protocols
Two alternative protocols are provided for the synthesis of this compound derivatives. Protocol A describes the direct coupling with the free carboxylic acid, while Protocol B outlines the coupling with an esterified starting material, followed by hydrolysis.
Protocol A: Direct Suzuki-Miyaura Coupling of 2-(Bromo-benzo[b]thiophen-2-yl)acetic Acid
This protocol is suitable for certain substrates and reaction conditions where the free carboxylic acid is tolerated. Careful optimization of the base and solvent system is crucial for success.
Materials:
-
2-(Bromo-benzo[b]thiophen-2-yl)acetic acid
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (3-4 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Bromo-benzo[b]thiophen-2-yl)acetic acid (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aryl-benzo[b]thiophen-2-yl)acetic acid derivative.
Protocol B: Suzuki-Miyaura Coupling of a 2-(Bromo-benzo[b]thiophen-2-yl)acetate Ester followed by Hydrolysis
This two-step protocol is generally more reliable and higher-yielding as it avoids potential interference from the carboxylic acid group during the coupling reaction.
Step 1: Suzuki-Miyaura Coupling of the Ester
Materials:
-
Methyl or ethyl 2-(bromo-benzo[b]thiophen-2-yl)acetate
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the 2-(bromo-benzo[b]thiophen-2-yl)acetate ester (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system (10 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude ester by flash column chromatography.
Step 2: Hydrolysis of the Ester
Materials:
-
The purified coupled ester from Step 1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the purified ester (1.0 mmol) in a mixture of THF or MeOH (10 mL) and water (5 mL).
-
Hydrolysis: Add LiOH (2.0 mmol) or NaOH (2.0 mmol) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. Extract the precipitated product with ethyl acetate (3 x 20 mL).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 2-(aryl-benzo[b]thiophen-2-yl)acetic acid product. Further purification by recrystallization or chromatography may be performed if necessary.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions to synthesize benzo[b]thiophene derivatives, based on literature precedents.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 2-Bromobenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 5-Bromothiophene-2-carboxylic acid | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 16 | 78 |
| 4 | Methyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 100 | 8 | 95 |
Mandatory Visualization
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of this compound derivatives.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the hydrolysis of 2-(benzo[b]thiophen-2-yl)acetonitrile. An alternative synthetic route, the Arndt-Eistert homologation of benzo[b]thiophene-2-carboxylic acid, is also discussed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈O₂S | N/A |
| Molecular Weight | 192.23 g/mol | N/A |
| CAS Number | 75894-07-4 | N/A |
| Purity (Typical) | >95% | N/A |
Experimental Protocols
Method 1: Hydrolysis of 2-(Benzo[b]thiophen-2-yl)acetonitrile
This protocol describes the conversion of 2-(benzo[b]thiophen-2-yl)acetonitrile to this compound via acid- or base-catalyzed hydrolysis.
Materials:
-
2-(Benzo[b]thiophen-2-yl)acetonitrile
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Distilled water
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (HCl, for acidification)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(benzo[b]thiophen-2-yl)acetonitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 2-(benzo[b]thiophen-2-yl)acetonitrile (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the cooled mixture with concentrated hydrochloric acid to a pH of approximately 2. The product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Drying: Dry the solid product under vacuum.
-
Purification: If necessary, recrystallize the product from a suitable solvent.
Method 2: Arndt-Eistert Homologation of Benzo[b]thiophene-2-carboxylic acid
This method involves the chain extension of benzo[b]thiophene-2-carboxylic acid to produce this compound.[1][2][3][4] This is a multi-step process that is particularly useful when the starting carboxylic acid is readily available.
Outline of the Procedure:
-
Acid Chloride Formation: Convert benzo[b]thiophene-2-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][4]
-
Diazoketone Synthesis: React the benzo[b]thiophene-2-carbonyl chloride with diazomethane (CH₂N₂) to form the intermediate α-diazoketone.[1][2][4] Extreme caution must be exercised when working with the highly toxic and explosive diazomethane.
-
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, typically catalyzed by a metal catalyst such as silver oxide (Ag₂O) or silver benzoate, in the presence of water to form a ketene intermediate.[1][2]
-
Hydrolysis: The ketene intermediate is then hydrolyzed by water to yield the final product, this compound.[1]
Due to the hazardous nature of diazomethane, this synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions in place. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, can also be employed.[3]
Visualizations
Caption: Synthetic routes to this compound.
References
Application Notes and Protocols for the Purification of 2-(Benzo[b]thiophen-2-yl)acetic acid by Recrystallization
Introduction
2-(Benzo[b]thiophen-2-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of this compound using the recrystallization technique, a robust and scalable method for the purification of crystalline solids. The protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process, along with methods for assessing the purity of the final product.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Materials and Equipment
3.1 Reagents:
-
Crude this compound (Purity < 95%)
-
Screening Solvents:
-
Ethanol (95% and absolute)
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
Heptane or Hexane
-
Acetone
-
Deionized Water
-
-
Activated Carbon (optional, for removal of colored impurities)
3.2 Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatulas and weighing balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocols
4.1 Protocol 1: Solvent Screening
A critical step in developing a recrystallization protocol is the selection of a suitable solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.
Methodology:
-
Place approximately 50 mg of crude this compound into several test tubes.
-
To each test tube, add a different solvent from the screening list dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that the solid is insoluble (e.g., after adding 2-3 mL). Record the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid dissolves completely. Record the solubility at the elevated temperature.
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Based on these observations, select the most promising solvent or a solvent-antisolvent pair for the bulk recrystallization. A good solvent-antisolvent system consists of a solvent in which the compound is highly soluble and an antisolvent in which it is poorly soluble, with the two solvents being miscible.
Table 1: Solubility Screening Observations (Hypothetical Data)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol (95%) | Sparingly Soluble | Highly Soluble | Good, well-formed needles |
| Isopropanol | Sparingly Soluble | Highly Soluble | Good, crystalline powder |
| Ethyl Acetate | Soluble | Highly Soluble | Poor, limited precipitation |
| Toluene | Sparingly Soluble | Soluble | Moderate, slow crystallization |
| Heptane | Insoluble | Sparingly Soluble | - |
| Water | Insoluble | Insoluble | - |
Based on this hypothetical data, 95% ethanol or isopropanol would be good candidates for single-solvent recrystallization. A toluene/heptane mixture could be a potential solvent/antisolvent system.
4.2 Protocol 2: Bulk Recrystallization
This protocol describes the recrystallization of a larger quantity of crude this compound based on the results of the solvent screening. The following procedure assumes 95% ethanol is the chosen solvent.
Methodology:
-
Weigh the crude this compound (e.g., 5.0 g) and place it in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the chosen solvent (95% ethanol) to the flask to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
(Optional) If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the solution. Reheat the solution to boiling for a few minutes.
-
(Optional) If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon.
-
Remove the flask from the heat source and allow the solution to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass or beaker will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Determine the yield and assess the purity of the recrystallized product.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
5.1 Melting Point Analysis:
A sharp melting point range close to the literature value is a good indicator of purity. The melting point of the isomeric Benzo[b]thiophene-3-acetic acid is reported to be in the range of 108-112 °C, which can be used as a preliminary reference.
5.2 High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive method for determining the purity of a compound and quantifying any impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified compound and to detect the presence of any residual solvents or impurities.
Data Presentation
Table 2: Recrystallization Yield and Purity Data (Example Data)
| Parameter | Crude Material | Recrystallized Material |
| Mass (g) | 5.00 | 4.25 |
| Yield (%) | - | 85 |
| Appearance | Off-white to tan powder | White crystalline solid |
| Melting Point (°C) | 128 - 132 | 134 - 135 |
| Purity by HPLC (%) | 94.5 | 99.8 |
Safety and Handling
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Application Note: HPLC Analysis for Purity Determination of 2-(Benzo[b]thiophen-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity of 2-(Benzo[b]thiophen-2-yl)acetic acid using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any resulting drug candidates. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of the main component from potential impurities with a wide range of polarities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% |
Purity Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time (min) | Area (%) |
| Lot A | 12.5 | 99.85 |
| Lot B | 12.6 | 99.52 |
| Lot C | 12.5 | 99.91 |
Potential Impurities
The following table lists potential impurities that may be present in the sample, arising from the synthesis or degradation of this compound. Their relative retention times (RRT) are calculated with respect to the main peak.
| Impurity Name | Potential Source | RRT (Approx.) |
| Benzo[b]thiophene | Starting Material | 0.85 |
| 2-Acetylbenzo[b]thiophene | Intermediate | 1.15 |
| Benzo[b]thiophene-2-carboxylic acid | By-product | 0.92 |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis of this compound.
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 2-(Benzo[b]thiophen-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of "2-(Benzo[b]thiophen-2-yl)acetic acid" using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are estimated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. This information is intended to support researchers in identifying and confirming the structure of this compound, which is a relevant scaffold in medicinal chemistry.
Estimated NMR Spectral Data
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts (δ) for this compound. The estimations are based on data from analogous structures and serve as a guide for spectral interpretation.
Table 1: Estimated ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Proton Number | Multiplicity | Estimated Chemical Shift (δ, ppm) |
| H-3 | s | ~7.20 |
| H-4, H-7 | m | ~7.75 - 7.90 |
| H-5, H-6 | m | ~7.30 - 7.45 |
| -CH₂- | s | ~3.95 |
| -COOH | br s | ~11.0 - 12.0 |
Table 2: Estimated ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Carbon Number | Estimated Chemical Shift (δ, ppm) |
| C-2 | ~142.0 |
| C-3 | ~125.0 |
| C-3a | ~139.5 |
| C-4 | ~124.5 |
| C-5 | ~124.0 |
| C-6 | ~123.0 |
| C-7 | ~122.5 |
| C-7a | ~140.0 |
| -CH₂- | ~35.0 |
| -C=O | ~176.0 |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the vial until the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often included in commercially available deuterated solvents.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 (depending on concentration).
-
Relaxation Delay (D1): 1.0 - 5.0 seconds.
-
Acquisition Time (AQ): 3 - 4 seconds.
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm).
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 (or more for dilute samples).
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): 1 - 2 seconds.
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm).
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale using the solvent residual peak or the TMS signal.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system for the benzo[b]thiophene core.
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow
The diagram below outlines the logical flow of the experimental process for NMR characterization.
Caption: Experimental workflow for NMR characterization.
Application Note: High-Throughput Analysis of 2-(Benzo[b]thiophen-2-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzo[b]thiophen-2-yl)acetic acid is a key chemical scaffold with significant interest in drug discovery and development, notably as a building block for potential therapeutic agents. Its derivatives have been investigated for various pharmacological activities, including the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and cancer therapies.[1] Accurate and sensitive quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. This application note presents a detailed protocol for the analysis of this compound using a robust and sensitive LC-MS/MS method.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.23 g/mol [2] |
| CAS Number | 75894-07-4[2][3][4] |
| Appearance | Solid[3] |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: A schematic of the LC-MS/MS workflow.
Experimental Protocols
1. Standard Solution Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve over the desired concentration range.
2. Sample Preparation
For analysis in biological matrices such as plasma, a sample preparation step is necessary to remove interfering substances.
-
Protein Precipitation: This is a simpler method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample in a 3:1 ratio to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE is recommended.[5] A mixed-mode or reversed-phase SPE cartridge can be used. The general steps include conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
3. Liquid Chromatography (LC) Conditions
Given that this compound is an acidic compound, a reversed-phase separation is appropriate.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Mass Spectrometry (MS) Conditions
For acidic compounds, electrospray ionization (ESI) in negative ion mode is often preferred due to the acidic proton, which is readily lost to form the [M-H]⁻ ion.[5]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation: Predicted Mass Transitions
The following table summarizes the predicted precursor and product ions for this compound in negative ion mode. These transitions are suitable for developing a Multiple Reaction Monitoring (MRM) method for quantification. The fragmentation of carboxylic acids typically involves the loss of CO₂ (44 Da) from the deprotonated molecular ion.[6] The fragmentation of the benzo[b]thiophene core may involve the loss of acetylene (C₂H₂) or carbon monosulfide (CS).[7]
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) [M-H-CO₂]⁻ | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 191.0 | 147.0 | Further fragmentation of the ring structure | Optimized experimentally |
Proposed Fragmentation Pathway
The proposed fragmentation of this compound in negative ion mode is illustrated below.
Caption: Proposed fragmentation pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using LC-MS/MS. The described method is sensitive, robust, and suitable for high-throughput analysis in various matrices, particularly for applications in pharmaceutical research and development. The provided experimental conditions and predicted mass transitions can serve as a starting point for method development and validation in your laboratory.
References
- 1. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 75894-07-4 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of 2-(Benzo[b]thiophen-2-yl)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with a specific focus on the antimicrobial properties of 2-(Benzo[b]thiophen-2-yl)acetic acid is limited. The following application notes and protocols are based on closely related and extensively studied benzo[b]thiophene derivatives. The methodologies presented are foundational for the synthesis and antimicrobial evaluation of novel benzo[b]thiophene-based compounds.
Introduction
Benzo[b]thiophene derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzo[b]thiophenes represent a promising scaffold for this purpose. This document provides an overview of the antimicrobial activity of various benzo[b]thiophene analogs and detailed protocols for evaluating their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Benzo[b]thiophene Derivatives
The antimicrobial potential of benzo[b]thiophene derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The activity is influenced by the nature and position of substituents on the benzo[b]thiophene core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzo[b]thiophene derivatives against various microbial strains as reported in the literature.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [1] |
| Thiophene derivative 1 (ortho-substituted benzamide) | Acinetobacter baumannii | 32 | [2] |
| Thiophene derivative 1 (ortho-substituted benzamide) | Escherichia coli | 64 | [2] |
| Thiophene derivative 3 (para-substituted benzamide) | Acinetobacter baumannii | >64 | [2] |
| Thiophene derivative 3 (para-substituted benzamide) | Escherichia coli | >64 | [2] |
| 3-halobenzo[b]thiophene derivatives | Various bacteria and fungi | Not specified | [3] |
| Benzothiophene substituted coumarins, pyrimidines, and pyrazole | Various bacteria and fungi | Not specified | [4] |
Experimental Protocols
The following are standard methods to determine the antimicrobial activity of synthesized compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Synthesized benzo[b]thiophene compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate liquid medium
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control (known antibiotic)
-
Negative control (broth with solvent)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate containing broth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the microbial suspension. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: Wells containing a known antibiotic with the inoculum.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds with the inoculum.
-
-
Incubation: Cover the plates and incubate at 37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism (i.e., the well with the lowest concentration of the compound that remains clear).
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay for antimicrobial activity.[8][9][10]
Materials:
-
Synthesized benzo[b]thiophene compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm in diameter)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control (known antibiotic)
-
Negative control (solvent)
Procedure:
-
Agar Plate Preparation: Prepare agar plates by pouring the sterile molten agar medium into Petri dishes and allowing it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic solution.
-
Negative Control: A well containing only the solvent used to dissolve the compounds.
-
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial susceptibility testing.
Proposed Antimicrobial Mechanism of Action
While the precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation, some studies suggest potential targets. For instance, some antimicrobial agents are known to disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells.[11]
Caption: Plausible antimicrobial mechanisms of benzo[b]thiophenes.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(benzo[b]thiophen-2-yl)acetic acid derivatives as cholinesterase inhibitors, a class of compounds with therapeutic promise for neurodegenerative diseases such as Alzheimer's disease. This document details the synthesis, biological evaluation, and underlying mechanisms of action of these compounds, supported by experimental protocols and data presentation.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes.[1] One of the key pathological hallmarks of Alzheimer's is a deficiency in the neurotransmitter acetylcholine (ACh).[1] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of ACh in the synaptic cleft. Therefore, the inhibition of these cholinesterases is a primary therapeutic strategy to enhance cholinergic neurotransmission and alleviate the symptoms of Alzheimer's disease.[1]
The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Recent studies have explored the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors.[1][3] This document focuses on derivatives of this compound, outlining their potential as a promising class of cholinesterase inhibitors.
Data Presentation
While specific IC50 values for direct derivatives of this compound are not extensively available in the public domain, research on structurally related benzo[b]thiophene derivatives provides valuable insights into their cholinesterase inhibitory potential. The following tables summarize the available quantitative data for related compounds.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydrobenzo[b]thiophene Derivatives
Data presented here is for a series of 2-(acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives, which share the benzo[b]thiophene core.[3] The activity is presented as percentage inhibition at a given concentration, with Donepezil as the reference standard.[3]
| Compound ID | Structure | % Inhibition of AChE |
| IIIa | 2-(2-(4-Benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 56.67 |
| IIIb | 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Similar to Donepezil |
| IIId | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60 |
| IIIf | 2-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Similar to Donepezil |
| VIb | N-(4-chlorophenyl)-2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)acetamide | 56.6 |
| VIg | N-(4-methoxyphenyl)-2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)acetamide | 51.67 |
| VIh | N-(4-ethoxyphenyl)-2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)acetamide | 51.67 |
| Donepezil | (Reference) | 40 |
Table 2: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
This table presents the 50% inhibitory concentration (IC50) values for a series of benzo[b]thiophene-chalcone hybrids against both AChE and BChE.[1] Galantamine is used as the reference compound.[1]
| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) |
| 5f | 62.10 | > 100 |
| 5h | > 100 | 24.35 |
| Galantamine | 1.83 | 28.08 |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-2-(benzo[b]thiophen-2-yl)acetamides
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Step 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)acetyl Chloride
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(benzo[b]thiophen-2-yl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling (Schotten-Baumann conditions)
-
Dissolve the desired primary or secondary amine (1.2 equivalents) in DCM or THF.
-
Add a suitable base, such as triethylamine (TEA) or pyridine (2 equivalents), to the amine solution.
-
Cool the solution to 0 °C and add a solution of the crude 2-(benzo[b]thiophen-2-yl)acetyl chloride (1 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-(benzo[b]thiophen-2-yl)acetamide.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method for determining the inhibitory activity of the synthesized compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor compounds
-
Donepezil or Galantamine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 10 mM solution of ATCI and BTCI in deionized water.
-
Prepare the AChE and BChE enzyme solutions in phosphate buffer to the desired concentration.
-
-
Assay in 96-Well Plate:
-
In each well of the microplate, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the inhibitor solution at various concentrations (or solvent for the control)
-
20 µL of the enzyme solution (AChE or BChE)
-
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: Mechanism of action of cholinesterase inhibitors at the cholinergic synapse.
References
Application Notes and Protocols: 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives in the Synthesis of Antiseizure Agents
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the synthesis and evaluation of novel antiseizure agents derived from a 2-(benzo[b]thiophen-2-yl)acetic acid precursor. The information is based on the findings from the study "Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation".[1][2][3]
Introduction
The quest for more effective and safer therapeutic agents for epilepsy and pain management remains a significant challenge in clinical practice.[1][2][3] This document outlines the synthesis and pharmacological evaluation of a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which have shown promising anticonvulsant properties. The core structure combines the benzo[b]thiophene moiety with a pyrrolidine-2,5-dione ring, a pharmacophore present in the established antiepileptic drug ethosuximide.[4] A lead compound, designated as 33 , has been identified with significant antiseizure activity in multiple preclinical models.[1][2][3]
Data Presentation
The anticonvulsant activity and neurotoxicity of the most promising derivative, compound 33 , are summarized below. The data was obtained from in vivo studies in mice.
| Compound | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | scPTZ (100 mg/kg) | Rotarod (TD₅₀ mg/kg) |
| 33 | 27.4 | 30.8 | Prolonged latency to first seizure | > 200 |
-
MES: Maximal Electroshock Seizure test, a model for generalized tonic-clonic seizures.[1][2][4]
-
scPTZ: Subcutaneous Pentylenetetrazole seizure test, a model for myoclonic and absence seizures.[1][2][4]
-
Rotarod: A test to assess motor coordination and potential neurotoxicity.[1][2]
Experimental Protocols
Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives
The synthesis of the target compounds involves a multi-step process, starting from commercially available benzo[b]thiophene-2-carboxaldehyde.[2]
Step 1: Synthesis of Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate (1)
-
A mixture of benzo[b]thiophene-2-carboxaldehyde, diethyl malonate, piperidine, and glacial acetic acid in benzene is refluxed using a Dean-Stark apparatus until the theoretical amount of water is collected.
-
The reaction mixture is then cooled, washed sequentially with water, 2% hydrochloric acid, and again with water.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is evaporated under vacuum to yield the crude product, which is then purified.[1]
Step 2: Synthesis of Diethyl 2-((benzo[b]thiophen-2-yl)(cyano)methyl)malonate (3)
-
Potassium cyanide (KCN) is added to a solution of diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate (1) in ethanol.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is dissolved in diethyl ether.
-
The organic solution is washed with water, dried over anhydrous Na₂SO₄, and concentrated to give the product.
Step 3: Synthesis of 2-(Benzo[b]thiophen-2-yl)succinic acid (5)
-
A mixture of diethyl 2-((benzo[b]thiophen-2-yl)(cyano)methyl)malonate (3), glacial acetic acid, and concentrated hydrochloric acid is refluxed for 24 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the dicarboxylic acid intermediate.[1]
Step 4: Synthesis of Final Pyrrolidine-2,5-dione Derivatives (e.g., Compound 33)
-
A mixture of 2-(benzo[b]thiophen-2-yl)succinic acid (5) and the appropriate amine (e.g., 2-(morpholin-4-yl)ethan-1-amine for compound 33 ) in anhydrous toluene is refluxed for 24 hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Anticonvulsant and Neurotoxicity Evaluation
The following protocols are standard preclinical screens for anticonvulsant activity and neurotoxicity.
1. Maximal Electroshock (MES) Seizure Test
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
The test compound is administered intraperitoneally (i.p.).
-
After a specified time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 Hz, 0.5 s) is delivered via corneal electrodes.
-
The mice are observed for the presence or absence of the tonic hind limb extension seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
-
Endpoint: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.[1][2]
2. 6 Hz Seizure Test
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
The test compound is administered i.p.
-
After a specified time, a submaximal electrical stimulus (e.g., 6 Hz, 32 mA, 3 s) is delivered via corneal electrodes.
-
The mice are observed for seizure activity.
-
Protection is defined as the absence of seizure activity.
-
3. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
The test compound is administered i.p.
-
After a specified time, a convulsant dose of pentylenetetrazole (e.g., 100 mg/kg) is injected subcutaneously.
-
The animals are observed for the latency to the first seizure episode.
-
-
Endpoint: A significant increase in the latency to the first seizure compared to the vehicle control group indicates anticonvulsant activity.[1][2]
4. Rotarod Neurotoxicity Test
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 6 rpm).
-
The test compound is administered i.p.
-
At specified time intervals, the mice are placed back on the rotarod for 1 minute.
-
Neurotoxicity is indicated if the animal falls off the rod.
-
-
Endpoint: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.[1][2]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.
Preclinical Evaluation Workflow
Caption: Workflow for in vivo evaluation of anticonvulsant activity and neurotoxicity.
Proposed Mechanism of Action
Binding assays suggest that the anticonvulsant effect of these compounds likely involves interaction with neuronal voltage-sensitive sodium channels (VSSCs).[1][3]
References
- 1. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 2. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "In Vitro" Evaluation of 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 2-(Benzo[b]thiophen-2-yl)acetic acid derivatives and related benzothiophene compounds. This class of molecules has demonstrated a wide range of pharmacological activities, positioning them as promising candidates for drug discovery and development in various therapeutic areas.
Summary of Biological Activities
Derivatives of this compound have been investigated for a multitude of biological effects. These include anti-inflammatory, analgesic, antiseizure, antinociceptive, antimicrobial, and anticancer properties. The versatility of the benzothiophene scaffold allows for structural modifications that can modulate the biological activity and target specificity of these compounds.
Quantitative Biological Data
The following table summarizes the quantitative data for various derivatives of benzothiophene, providing a comparative view of their potency and efficacy in different in vitro and in vivo models.
| Compound ID | Derivative Class | Assay | Target/Model | Result (IC50, ED50, Ki, MIC) | Reference |
| 33 | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Maximal Electroshock (MES) | Seizure model (mice, i.p.) | ED50 = 27.4 mg/kg | [1] |
| 33 | 6 Hz Seizure Test | Seizure model (mice, i.p.) | ED50 = 30.8 mg/kg | [1] | |
| 33 | Formalin Test | Pain model (mice, i.p.) | Significant analgesic effect at 45 mg/kg | [1] | |
| 33 | Oxaliplatin-induced neuropathic pain | Neuropathic pain model | Effective alleviation of allodynia at 30 and 45 mg/kg | [1] | |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Minimal Inhibitory Concentration (MIC) | Staphylococcus aureus (including MRSA) | 4 µg/mL | [2][3] |
| 7e | 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A Receptor Binding | Serotonin receptor | Ki = 2.30 μM | [4] |
| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | Anti-proliferative activity | MDA-MB-231 cells | Significantly inhibited proliferation | [5] |
| 1c | 3-phenylpropanoic acid derivative | mPGES-1 Inhibition | Microsomal prostaglandin E synthase-1 | Low micromolar range | [6] |
| 2c | 2-(thiophen-2-yl)acetic acid derivative | mPGES-1 Inhibition | Microsomal prostaglandin E synthase-1 | Low micromolar range | [6] |
| 2c | Cytotoxicity Assay | A549 cells | Interesting IC50 values | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Anti-inflammatory and Analgesic Activity Assays
These protocols are based on the evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents.[7]
a) Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Induce edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Administer the test compounds or reference drug (e.g., Piroxicam) orally 1 hour before carrageenan injection.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
b) Acetic Acid-Induced Writhing in Mice (Analgesic)
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Administer the test compounds or reference drug orally 30 minutes before the induction of writhing.
-
Induce writhing by intraperitoneal injection of 0.6% acetic acid (10 mL/kg).
-
Five minutes after the acetic acid injection, count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 10 minutes.
-
Calculate the percentage of protection against writhing for each group compared to the control group.
-
Antiseizure Activity Assays
These protocols are adapted from the in vivo evaluation of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.[1]
a) Maximal Electroshock (MES) Seizure Test
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Administer the test compounds intraperitoneally.
-
After a predetermined time for absorption, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.
-
Determine the median effective dose (ED50).
-
b) 6 Hz Seizure Test
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Administer the test compounds intraperitoneally.
-
After the appropriate absorption time, deliver a 6 Hz electrical stimulus (e.g., 32 mA for 3 s) via corneal electrodes.
-
Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).
-
Protection is defined as the absence of seizure activity.
-
Calculate the ED50.
-
Antimicrobial Activity Assay (MIC Determination)
This protocol is for determining the minimum inhibitory concentration (MIC) of benzo[b]thiophene acylhydrazones against Staphylococcus aureus.[2][3]
-
Microorganism: Staphylococcus aureus strains (including reference and multidrug-resistant clinical isolates).
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity: Cell Proliferation, Migration, and Invasion Assays
These protocols are based on the evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives against breast cancer cells.[5]
a) Cell Proliferation Assay (MTT Assay)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
b) Cell Migration Assay (Wound Healing Assay)
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.
-
Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
c) Cell Invasion Assay (Transwell Assay)
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Use Transwell inserts with a porous membrane coated with Matrigel.
-
Seed cells in the upper chamber in a serum-free medium containing the test compound.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a sufficient time to allow for cell invasion (e.g., 24 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways and a general experimental workflow for the in vitro evaluation of this compound derivatives.
Caption: RhoA/ROCK signaling pathway and the inhibitory action of compound b19.
Caption: General workflow for the in vitro evaluation of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Willgerodt-Kindler reaction of 2-acetylbenzo[b]thiophene and the hydrolysis of 2-(benzo[b]thiophen-2-yl)acetonitrile.
Route 1: Willgerodt-Kindler Reaction of 2-Acetylbenzo[b]thiophene
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. However, several side reactions and challenges can arise.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 2-acetylbenzo[b]thiophene. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential decomposition. A study on substituted acetophenones suggests that temperature is a critical parameter.[1] - Optimize Reagent Stoichiometry: Vary the molar ratios of sulfur and the amine (e.g., morpholine). An excess of these reagents can sometimes drive the reaction to completion. | An increase in the consumption of the starting material and a higher yield of the intermediate thioamide, leading to more of the final product. |
| Side Product Formation: Formation of the isomeric 3-(benzo[b]thiophen-2-yl)acetic acid can occur due to the inherent reactivity of the benzo[b]thiophene ring system. The C-3 position is often more susceptible to electrophilic attack than the C-2 position.[2] | - Use a Regioselective Synthesis for the Starting Material: Ensure the starting 2-acetylbenzo[b]thiophene is of high purity and free of the 3-acetyl isomer. - Purification: Employ careful chromatographic separation (e.g., column chromatography or preparative HPLC) to isolate the desired 2-isomer from the 3-isomer. | Improved purity of the final product and a more accurate assessment of the reaction's regioselectivity. |
| Hydrolysis of Thioamide Intermediate: The intermediate thioamide may be partially hydrolyzed to the carboxylic acid under the reaction conditions, or the hydrolysis step may be inefficient. | - Optimize Hydrolysis Conditions: After the formation of the thioamide, ensure complete hydrolysis by using appropriate conditions (e.g., strong acid or base and sufficient heating). Monitor this step by TLC or HPLC. | Complete conversion of the thioamide to the desired carboxylic acid, maximizing the yield. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Mitigation Strategy |
| 2-(Benzo[b]thiophen-2-yl)thioacetamide | Can be identified by spectroscopic methods (e.g., NMR, Mass Spectrometry) showing the presence of a thioamide functional group. | Ensure complete hydrolysis of the thioamide intermediate by extending the reaction time or using harsher hydrolysis conditions (e.g., higher concentration of acid/base, higher temperature). |
| 3-(Benzo[b]thiophen-2-yl)acetic acid | Can be distinguished from the desired product by its different spectroscopic signature (e.g., distinct chemical shifts in NMR) and chromatographic behavior. | Optimize the synthesis of the starting material to favor 2-acylation. If the isomer is still formed, careful purification by fractional crystallization or chromatography is necessary. |
| Unreacted 2-Acetylbenzo[b]thiophene | Detected by the presence of a characteristic acetyl peak in the 1H NMR spectrum. | Optimize the Willgerodt-Kindler reaction conditions (time, temperature, reagent ratios) to ensure complete conversion of the starting material. |
Route 2: Hydrolysis of 2-(Benzo[b]thiophen-2-yl)acetonitrile
The hydrolysis of a nitrile to a carboxylic acid is a common transformation, but it can be prone to incomplete reaction, leading to the formation of an amide byproduct.
Problem 1: Incomplete Hydrolysis and Formation of 2-(Benzo[b]thiophen-2-yl)acetamide
| Potential Cause | Suggested Solution | Expected Outcome |
| Insufficient Reaction Time or Temperature: The hydrolysis reaction may not have proceeded to completion. | - Prolong Reaction Time: Monitor the disappearance of the starting nitrile and the intermediate amide by TLC or HPLC. - Increase Temperature: Gently refluxing the reaction mixture can facilitate complete hydrolysis. | Full conversion of the nitrile and the intermediate amide to the desired carboxylic acid. |
| Inadequate Concentration of Acid or Base: The concentration of the hydrolyzing agent (e.g., NaOH or H2SO4) may be too low. | - Increase Reagent Concentration: Use a higher concentration of the acid or base solution. Be mindful of potential side reactions with other functional groups on the molecule at very high concentrations. | A faster and more complete hydrolysis reaction. |
| Poor Solubility of the Starting Material: The nitrile may not be fully dissolved in the reaction medium, limiting its contact with the hydrolyzing agent. | - Use a Co-solvent: Employing a water-miscible organic solvent (e.g., ethanol, dioxane) can improve the solubility of the starting material. | A homogeneous reaction mixture and improved reaction kinetics. |
Problem 2: Difficulty in Isolating the Pure Carboxylic Acid
| Issue | Suggested Solution |
| Product is Contaminated with the Amide Intermediate: The final product contains significant amounts of 2-(benzo[b]thiophen-2-yl)acetamide. | - Re-subject the Mixture to Hydrolysis: Treat the impure product again with stronger hydrolytic conditions. - Purification: Separate the carboxylic acid from the less acidic amide by extraction with a basic aqueous solution, followed by acidification and re-extraction of the carboxylic acid. Alternatively, column chromatography can be used. |
| Product is an Oily Substance or Difficult to Crystallize: The final product does not solidify easily. | - Purification: Ensure all impurities, especially the starting nitrile and the amide intermediate, are removed. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether). - Salt Formation: Convert the carboxylic acid to a crystalline salt (e.g., sodium or potassium salt) for purification, and then regenerate the free acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Willgerodt-Kindler reaction starting from 2-acetylbenzo[b]thiophene and the hydrolysis of 2-(benzo[b]thiophen-2-yl)acetonitrile. Another potential, though less commonly cited, route involves the carboxylation of 2-lithiobenzo[b]thiophene (generated from 2-halobenzo[b]thiophene) with carbon dioxide.
Q2: How can I minimize the formation of the 3-substituted isomer?
A2: The formation of the 3-substituted isomer is a common challenge in benzo[b]thiophene chemistry due to the higher reactivity of the 3-position.[2] To minimize this side product, it is crucial to start with a regiochemically pure precursor, such as 2-acetylbenzo[b]thiophene. If you are functionalizing the benzo[b]thiophene ring directly, reaction conditions can sometimes be tuned to favor 2-substitution, for example, by using sterically hindered reagents or specific catalysts. Careful purification of the final product is often necessary to remove any unwanted isomers.
Q3: My nitrile hydrolysis reaction seems to be stalled, with the amide being the major product. What should I do?
A3: If your hydrolysis is incomplete, you can try several strategies. Increasing the reaction temperature to reflux and extending the reaction time are the most straightforward approaches. You can also increase the concentration of the acid or base used for hydrolysis. If solubility is an issue, adding a co-solvent like ethanol or dioxane can help.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. The Willgerodt-Kindler reaction often involves the use of sulfur and amines like morpholine at elevated temperatures, which can produce hydrogen sulfide, a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood. When working with strong acids and bases for hydrolysis, appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
Experimental Protocols
General Protocol for the Hydrolysis of 2-(Benzo[b]thiophen-2-yl)acetonitrile
-
Dissolution: Dissolve 2-(benzo[b]thiophen-2-yl)acetonitrile in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: Add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC or HPLC until the starting material and the intermediate amide are no longer detectable.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 3-Substituted Benzo[b]thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-substituted benzo[b]thiophene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 3-substituted benzo[b]thiophenes?
A1: Several effective methods exist for the synthesis of 3-substituted benzo[b]thiophenes. Key strategies include:
-
Acid-catalyzed cyclization of arylthiomethyl ketones : This is a traditional method, though it is often limited to the preparation of 3-alkylbenzo[b]thiophenes.[1]
-
Palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation : This modern approach offers a route to multisubstituted benzo[b]thiophenes and is compatible with a diverse range of substituents.[2]
-
Electrophilic cyclization of 2-alkynyl thioanisoles : This facile methodology can produce 3-halo substituted benzo[b]thiophenes in high yields using environmentally benign reagents.[3]
-
Aryne reaction with alkynyl sulfides : This one-step intermolecular reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available starting materials.[4]
-
Photocatalytic radical annulation : This method utilizes green light irradiation to initiate a photoredox catalysis, yielding substituted benzothiophenes regioselectively.[5]
Q2: How can I control the regioselectivity to favor the 3-substituted isomer over the 2-substituted one?
A2: Achieving high regioselectivity is a critical challenge. The choice of synthetic route is paramount. For instance, the acid-catalyzed intramolecular cyclization/rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone can lead to a mixture of regioisomers.[1] To favor 3-substitution, methods that proceed via a mechanism inherently directing to the 3-position are preferred. Electrophilic cyclization of 2-alkynyl thioanisoles is a prime example where the electrophilic attack and subsequent cyclization pathway lead specifically to 3-functionalized products.[3] Similarly, palladium-catalyzed methods can be designed with ligands and starting materials that favor C-H activation and functionalization at the desired position.[2]
Q3: I am observing a mixture of 2- and 3-substituted isomers. How can I separate them?
A3: The separation of benzo[b]thiophene isomers can often be challenging due to their similar physical properties. Standard purification techniques such as column chromatography on silica gel are typically employed. Optimization of the solvent system (e.g., using various ratios of hexanes and ethyl acetate) is crucial. In cases where isomers co-precipitate, repeated crystallization from a suitable solvent may be necessary.[1] High-performance liquid chromatography (HPLC) can also be a powerful tool for separating closely related isomers.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 3-Substituted Benzo[b]thiophene
Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Materials | Ensure all starting materials are pure. Recrystallize or re-distill starting materials if necessary. Verify the integrity of reagents that may degrade over time. |
| Inactive Catalyst or Reagents | For catalytic reactions, especially those involving palladium, ensure the catalyst is active. Use a fresh batch or a different supplier. For organometallic reagents, titrate to determine the exact concentration. |
| Presence of Moisture or Oxygen | Many reactions, particularly those involving organometallics or sensitive catalysts, require strictly anhydrous and inert conditions. Flame-dry glassware, use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Suboptimal Reaction Temperature | Temperature can be critical. If the reaction is too slow, consider a modest increase in temperature. Conversely, for exothermic reactions or those with competing side reactions, lowering the temperature might improve selectivity and yield. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up can lead to low yields, while extended reaction times might cause product degradation. |
Problem 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired 3-substituted isomer. What can I do?
Answer: The formation of side products often points to issues with reaction selectivity or competing reaction pathways.
Common Side Reactions and Mitigation Strategies
| Side Product/Reaction | Probable Cause | Suggested Action |
| Over-halogenation | In electrophilic halogenation reactions, the product can be more reactive than the starting material. | Use a milder halogenating agent or control the stoichiometry of the halogen source carefully. Lowering the reaction temperature can also improve selectivity. |
| Homocoupling of Starting Materials | In cross-coupling reactions, this is a common side reaction. | Adjust the catalyst-to-ligand ratio. A different ligand or catalyst system may be required. Slower addition of one of the coupling partners can also minimize homocoupling. |
| Formation of the 2-substituted isomer | The reaction conditions may not be sufficiently regioselective. | Re-evaluate the synthetic method. Methods like the electrophilic cyclization of 2-alkynyl thioanisoles are highly regioselective for the 3-position.[3] For other methods, adjusting the solvent, temperature, or catalyst/ligand can influence the isomeric ratio. |
| Decomposition of Product | The desired product may be unstable under the reaction or work-up conditions. | If the product is acid-sensitive, ensure the work-up is neutral or slightly basic. If it is heat-sensitive, conduct the reaction at a lower temperature and avoid high temperatures during solvent removal. |
Decision Tree for Side Product Analysis
Caption: A decision tree for addressing the formation of side products.
Experimental Protocols
Key Experiment: Electrophilic Cyclization for 3-Halobenzo[b]thiophenes
This protocol is adapted from a facile and environmentally benign methodology.[3]
Reaction Scheme
Caption: General scheme for electrophilic cyclization.
Procedure:
-
To a solution of the 2-alkynyl thioanisole (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the sodium halide (NaX, where X = Cl, Br, or I; 1.2 mmol) and copper(II) sulfate (CuSO₄; 1.5 mmol).
-
The reaction mixture is stirred and heated to reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-halobenzo[b]thiophene.
Quantitative Data Summary
The following table summarizes typical yields for the electrophilic cyclization with various substrates.[3]
| Substrate (R group on alkyne) | Halogen (X) | Product | Yield (%) |
| Cyclohexyl | Cl | 2-Cyclohexyl-3-chlorobenzo[b]thiophene | 90 |
| Cyclohexyl | Br | 2-Cyclohexyl-3-bromobenzo[b]thiophene | 92 |
| 1-Hydroxy-1-methylethyl | Cl | 2-(3-Chlorobenzo[b]thiophen-2-yl)propan-2-ol | 77 |
| 1-Hydroxy-1-methylethyl | Br | 2-(3-Bromobenzo[b]thiophen-2-yl)propan-2-ol | 85 |
This technical support guide is intended to be a starting point for troubleshooting. Specific reaction outcomes will depend on the exact substrates, reagents, and conditions used. Always consult the primary literature for detailed procedures and safety information.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
Optimizing Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic Acid: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid. Our aim is to address common experimental challenges and provide optimized reaction conditions to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include benzo[b]thiophene, 2-acetylbenzo[b]thiophene, or derivatives of 2-mercaptobenzoic acid. One efficient method involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of a base like triethylamine.[1] Another approach starts with the acylation of benzo[b]thiophene, though this can lead to a mixture of 2- and 3-substituted products due to the high reactivity of the C-3 position.[2]
Q2: I am getting a low yield of the desired product. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature control is crucial. For instance, some acylation reactions are performed at temperatures ranging from -10°C to 40°C.[3] Ensure your reaction is conducted at the optimal temperature for the specific protocol you are following.
-
Base Strength: The choice and amount of base can significantly impact the reaction. For cyclization reactions, bases like potassium t-butoxide or triethylamine are often used.[1][3] Ensure the base is fresh and used in the correct stoichiometric amount.
-
Side Reactions: The formation of byproducts, such as the 3-substituted isomer, can reduce the yield of the desired 2-substituted product.[2] Purification methods like column chromatography or recrystallization are necessary to isolate the target compound.
-
High Temperatures in Alternative Routes: Some synthetic routes, such as the pyrolysis of styryl sulfoxides, are known for low yields and require extremely high temperatures, making them less suitable for large-scale production.[3]
Q3: I am observing the formation of regioisomers. How can I improve the selectivity for the 2-substituted product?
The formation of regioisomers, particularly the 3-substituted benzo[b]thiophene, is a common challenge.[2] To favor the 2-substituted product:
-
Directed Synthesis: Employ a synthetic route that explicitly directs substitution to the 2-position. For example, a palladium-catalyzed coupling of 2-iodothiophenol with an appropriate alkyne derivative can provide regioselective synthesis of 2-substituted benzo[b]thiophenes.[4]
-
Starting Material Selection: Beginning with a starting material that already has a substituent at the 2-position, such as 2-acetylbenzo[b]thiophene, and then modifying that substituent to the acetic acid group can avoid issues with regioselectivity.
Q4: What are the recommended purification techniques for this compound?
The primary methods for purification are:
-
Recrystallization: This is an effective method for purifying the final product. Solvents such as ethyl acetate (EtOAc) are commonly used.[5][6]
-
Column Chromatography: For separating mixtures of regioisomers or removing stubborn impurities, column chromatography using silica gel is a standard procedure.
-
Aqueous Work-up: A basic aqueous work-up can be crucial, especially after reactions involving acid catalysts, to ensure all acidic residues are removed before proceeding with subsequent steps or final purification.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the use of fresh and high-purity starting materials, catalysts, and solvents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require cooling (e.g., 0°C), while others need heating.[3] | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Presence of Multiple Spots on TLC (Impurities) | Formation of byproducts or regioisomers. | Utilize purification techniques such as column chromatography or recrystallization.[3] |
| Degradation of starting material or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if any of the reagents are sensitive to air or moisture.[5][6] | |
| Difficulty in Product Isolation | Product is an oil instead of a solid. | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane. |
| Co-precipitation of isomers. | If regioisomers co-precipitate, separation may require fractional crystallization or chromatographic techniques.[3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 2-Mercaptobenzoic Acid
This method provides a direct route to a precursor of the target molecule.
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzoic acid and a substituted phenacyl bromide in a suitable solvent such as dimethylformamide (DMF).[1]
-
Base Addition: Add triethylamine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction proceeds through an SN2-type nucleophilic attack followed by an in-situ intramolecular cyclization.[1]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the precipitate of the 2-aroylbenzo[b]thiophen-3-ol is filtered and washed with cold water. The crude product can be recrystallized from a suitable solvent like methanol.[1]
The resulting 2-aroylbenzo[b]thiophene can then be converted to this compound through subsequent standard organic transformations.
Protocol 2: Palladium-Catalyzed Synthesis of a 2-Substituted Benzo[b]thiophene Precursor
This protocol is useful for achieving high regioselectivity.
-
Reaction Mixture: To a flask, add 2-iodothiophenol, an appropriate alkyne, a palladium catalyst (e.g., 15 mol% Pd(OAc)₂), a ligand (e.g., 20 mol% TMEDA), and an additive (e.g., 1.1 equiv. AgTFA) in a solvent like DMF.[4]
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen.[4]
-
Heating: Heat the reaction mixture to the optimal temperature (e.g., 110 °C) for a specified time (e.g., 24 hours).[4]
-
Purification: After completion, the desired 2-substituted benzo[b]thiophene can be isolated and purified, often yielding good results (up to 87%).[4]
The 2-substituent can be chosen to be easily convertible to an acetic acid group.
Data Summary
Table 1: Comparison of Reaction Conditions for Benzo[b]thiophene Synthesis
| Method | Catalyst | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd-Catalyzed Coupling[4] | Pd(OAc)₂ (15 mol%) | TMEDA (20 mol%), AgTFA (1.1 equiv.) | DMF | 110 | 24 | up to 87 |
| One-Pot Cyclization[1] | None | Triethylamine | DMF | Room Temp. | 8 | High |
| Acylation/Cyclization[3] | Lewis or Brønsted Acids | Potassium t-butoxide | 1,2-dichloroethane | 0 - 40 | 2 - 48 | Varies |
Visualizing the Synthetic Workflow
Below is a generalized workflow for the synthesis of this compound, starting from benzo[b]thiophene.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDF No 1879 A One Step Synthesis of 2-substituted Benzo[b]thiophenes – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems that may arise during the synthesis of this compound. The questions are categorized by the synthetic method.
Route 1: Willgerodt-Kindler Reaction of 2-Acetylbenzo[b]thiophene
Q1: My Willgerodt-Kindler reaction of 2-acetylbenzo[b]thiophene is giving a low yield of the final product. What are the common causes?
A1: Low yields in the Willgerodt-Kindler reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of sulfur and morpholine and that the reaction is heated at a sufficient temperature and for an adequate duration.
-
Sub-optimal Reaction Temperature: The temperature is a critical parameter. While the reaction requires heat, excessive temperatures can lead to decomposition of the starting material and product. A typical reflux temperature in a solvent like pyridine or DMF is often employed.
-
Impure Starting Material: The purity of the starting 2-acetylbenzo[b]thiophene is crucial. Impurities can interfere with the reaction. It is advisable to use a purified starting material.
-
Hydrolysis Issues: The intermediate thioamide requires complete hydrolysis to the carboxylic acid. Incomplete hydrolysis will result in a mixture of products. Ensure that the hydrolysis conditions (e.g., strong acid or base and sufficient heating time) are adequate.
Q2: I am observing the formation of a significant amount of side products in my Willgerodt-Kindler reaction. What are these and how can I minimize them?
A2: A common side reaction is the formation of complex sulfur-containing byproducts. To minimize these:
-
Control Stoichiometry: Use the optimal ratio of sulfur and morpholine. An excess of sulfur can lead to the formation of polysulfides and other undesirable products.
-
Reaction Time: Prolonged reaction times at high temperatures can promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Purification of Intermediate: If possible, isolating and purifying the intermediate thioamide before hydrolysis can lead to a cleaner final product.
Route 2: Arndt-Eistert Homologation of Benzo[b]thiophene-2-carboxylic acid
Q3: The first step of my Arndt-Eistert synthesis, the formation of the acid chloride from benzo[b]thiophene-2-carboxylic acid, is problematic. What should I check?
A3: Difficulties in forming the acid chloride can be due to:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The thionyl chloride or oxalyl chloride used should be fresh and of high purity.
-
Incomplete Reaction: Ensure an adequate amount of the chlorinating agent is used. A slight excess is often necessary to drive the reaction to completion. Gentle heating may also be required.
Q4: My Wolff rearrangement step is giving a low yield of the homologated acid. What are the potential issues?
A4: Low yields in the Wolff rearrangement can be attributed to:
-
Decomposition of the Diazoketone: The intermediate diazoketone can be unstable. It is often best to use it immediately after its formation without extensive purification.
-
Catalyst Activity: The silver oxide or other silver salt catalyst can lose its activity. Use a freshly prepared or high-quality catalyst.
-
Reaction Conditions: The reaction is often sensitive to temperature and light. Follow the specific conditions outlined in the protocol carefully.
Route 3: Hydrolysis of 2-(Benzo[b]thiophen-2-yl)acetonitrile
Q5: The hydrolysis of 2-(Benzo[b]thiophen-2-yl)acetonitrile is incomplete, and I have a mixture of the starting material, amide, and the desired carboxylic acid. How can I drive the reaction to completion?
A5: Incomplete hydrolysis is a common issue. To ensure complete conversion to the carboxylic acid:
-
Reaction Time and Temperature: Prolonged heating is often necessary for the complete hydrolysis of both the nitrile and the intermediate amide.
-
Acid/Base Concentration: Use a sufficiently concentrated acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) solution.
-
Phase Transfer Catalyst: If using a biphasic system, a phase transfer catalyst can sometimes improve the reaction rate.
Route 4: Malonic Ester Synthesis
Q6: I am getting a low yield in the alkylation of diethyl malonate with 2-chloromethylbenzo[b]thiophene. What could be the problem?
A6: Low alkylation yields can be caused by:
-
Base Strength: The base used to deprotonate the diethyl malonate (e.g., sodium ethoxide) must be strong enough to generate the enolate quantitatively. Ensure the base is not old or partially decomposed.
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent quenching of the enolate.
-
Side Reactions of the Alkylating Agent: 2-Chloromethylbenzo[b]thiophene can be unstable and may undergo side reactions. It is often best to use it freshly prepared.
Q7: The decarboxylation of my substituted malonic acid is not clean. What can I do?
A7: Incomplete or messy decarboxylation can be improved by:
-
Acidification: Ensure the diacid is fully protonated before attempting decarboxylation.
-
Temperature Control: The temperature for decarboxylation needs to be carefully controlled. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Notes |
| Willgerodt-Kindler Reaction | 2-Acetylbenzo[b]thiophene | Morpholine, Sulfur, then H2SO4/H2O | Moderate to Good | Two-step process from the acetyl derivative. |
| Arndt-Eistert Homologation | Benzo[b]thiophene-2-carboxylic acid | SOCl2, CH2N2, Ag2O, H2O | Good | Involves the use of hazardous diazomethane. |
| Nitrile Hydrolysis | 2-(Benzo[b]thiophen-2-yl)acetonitrile | H2SO4, H2O | Good to Excellent | Requires the synthesis of the nitrile precursor. |
| Malonic Ester Synthesis | 2-Chloromethylbenzo[b]thiophene | Diethyl malonate, NaOEt, then H3O+, heat | Good | Multi-step process involving alkylation and decarboxylation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylbenzo[b]thiophene (Precursor for Route 1)
This protocol describes the synthesis of the precursor for the Willgerodt-Kindler reaction.
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium sulfide (1.25 eq) and sulfur (1.0 eq) to N-methylpyrrolidone. Stir the mixture at room temperature for one hour.
-
Addition of Aldehyde: Slowly add 2-chlorobenzaldehyde (1.0 eq) dropwise to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Addition of Chloroacetone: Cool the mixture and add chloroacetone (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Add diethyl ether and water to the reaction mixture. Adjust the pH of the aqueous layer to >11 with a sodium hydroxide solution. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-acetylbenzo[b]thiophene. A reported yield for a similar procedure is 74%.[1]
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Willgerodt-Kindler Reaction Workflow.
Caption: Arndt-Eistert Homologation Workflow.
Caption: Nitrile Hydrolysis Workflow.
Caption: Malonic Ester Synthesis Workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Troubleshooting HPLC Separation of 2-(Benzo[b]thiophen-2-yl)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 2-(Benzo[b]thiophen-2-yl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant for HPLC analysis?
A1: Understanding the fundamental properties of this compound is crucial for developing and troubleshooting an HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂S | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
Q2: What is a good starting point for an analytical HPLC method for this compound?
A2: Based on methods for structurally similar compounds, a reversed-phase HPLC method is recommended.[2][3] The following conditions can be used as a starting point for method development.
| Parameter | Recommended Starting Condition |
| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase (e.g., 50:50 Acetonitrile:Water) |
This method should be optimized for your specific application to achieve the desired resolution and run time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue, especially for acidic compounds like this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shape.
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase pH | The carboxylic acid group on the analyte can interact with residual silanols on the silica-based column packing, leading to peak tailing. Lowering the mobile phase pH to 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of both the analyte and the silanol groups, minimizing these secondary interactions and improving peak symmetry. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad or tailing peaks. Reduce the concentration of the sample or decrease the injection volume. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
Problem 2: Retention Time Shifts
Inconsistent retention times can compromise the accuracy and reproducibility of your analysis.
Troubleshooting Workflow for Retention Time Shifts
Caption: Troubleshooting workflow for addressing retention time shifts.
| Potential Cause | Recommended Solution |
| Mobile Phase Composition Changes | Even small variations in the mobile phase composition can lead to significant shifts in retention time. Always prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation. |
| Column Temperature Fluctuations | Retention times are sensitive to temperature changes. Use a column oven to maintain a consistent temperature throughout the analysis. Ensure the ambient laboratory temperature is also stable. |
| Insufficient Column Equilibration | Before starting a series of injections, especially with a gradient method, it is crucial to equilibrate the column with the initial mobile phase conditions. A stable baseline indicates a well-equilibrated column. Generally, flushing with 10-20 column volumes is sufficient. |
| HPLC System Issues | Leaks in the system can cause pressure fluctuations and, consequently, retention time variability. Check all fittings for leaks. Worn pump seals can also lead to inconsistent flow rates. Perform regular maintenance on the HPLC pump. |
Problem 3: Appearance of New or Unexpected Peaks
The appearance of new peaks can indicate sample degradation or system contamination.
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for addressing unexpected peaks.
| Potential Cause | Recommended Solution |
| Sample Degradation | This compound may be unstable under certain conditions (e.g., exposure to light, high temperature, or incompatible pH). Prepare samples fresh and store them appropriately (e.g., in amber vials at low temperature). To understand potential degradation products, consider performing forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions. |
| System or Solvent Contamination | Ghost peaks can arise from contaminated solvents, glassware, or carryover from previous injections. Ensure the use of high-purity, HPLC-grade solvents. Thoroughly clean all glassware. Inject a blank (diluent) to see if the unexpected peak is present, which would indicate system contamination. |
| Carryover | If a high-concentration sample was previously injected, subsequent injections may show a small peak from the previous sample. Implement a robust needle wash protocol and run a blank injection after high-concentration samples to ensure the system is clean. |
Experimental Protocols
Protocol 1: Suggested Analytical HPLC Method for this compound
This protocol provides a starting point for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C8 reversed-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 17.1 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis at 240 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare working standards and samples in the same diluent.
4. System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products and to ensure the stability-indicating nature of the HPLC method.
1. Stress Conditions:
| Condition | Procedure |
| Acidic Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. |
| Basic Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
2. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the stressed samples using the developed HPLC method.
-
Analyze an unstressed control sample for comparison.
3. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Ensure that the main peak is well-resolved from any degradation product peaks (peak purity analysis is recommended if a PDA detector is available).
References
"2-(Benzo[b]thiophen-2-yl)acetic acid" stability and storage conditions
This technical support center provides guidance on the stability and storage of 2-(Benzo[b]thiophen-2-yl)acetic acid, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[1][2]
Q2: How should I store solutions of this compound?
Solutions should be freshly prepared for immediate use. If short-term storage is necessary, store solutions at 2-8°C, protected from light. For longer-term storage, consider freezing aliquots at -20°C or below. However, it is crucial to perform a stability study in your specific solvent to determine the actual shelf-life.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, compounds containing a benzothiophene moiety are susceptible to oxidation, photodegradation, and thermal decomposition. The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide and sulfone.[1][3][4] The carboxylic acid group may also participate in degradation reactions, particularly at extreme pH values.
Q4: Is this compound sensitive to light?
Yes, compounds with a thiophene ring can be susceptible to photodegradation.[5] Therefore, it is recommended to handle the solid and its solutions in a light-protected environment (e.g., using amber vials or by wrapping containers in aluminum foil).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results (e.g., loss of activity, unexpected peaks in HPLC) | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound using a suitable analytical method like HPLC. |
| Discoloration of the solid compound (e.g., yellowing or browning) | Exposure to light, air (oxidation), or moisture. | 1. Do not use the discolored material for sensitive experiments. 2. Confirm the purity of the material analytically. 3. If degradation is confirmed, procure a fresh batch of the compound. |
| Poor solubility in a desired solvent | The compound may have limited solubility in certain solvents. | 1. Consult solubility data if available. 2. Attempt dissolution in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before diluting with an aqueous buffer. 3. Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation. |
| Precipitation of the compound from solution during an experiment | Change in pH, temperature, or solvent composition leading to decreased solubility. | 1. Ensure the pH of your experimental buffer is compatible with the compound's solubility. 2. Maintain a constant temperature during your experiment. 3. If mixing with other reagents, consider potential compatibility issues that might affect solubility. |
Stability Data Summary
| Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Acceptance Criteria |
| Solid, 2-8°C, Dark, Dry | Purity (%) | 99.5 | 99.4 | 99.3 | > 98.0% |
| Appearance | White to off-white powder | No change | No change | No change in color or form | |
| Solution in DMSO, 2-8°C, Dark | Concentration (mg/mL) | 10.0 | 9.8 | 9.5 | 95-105% of initial |
| Degradation Products (%) | < 0.1 | 0.2 | 0.5 | < 1.0% | |
| Solution in PBS (pH 7.4), RT, Light | Concentration (mg/mL) | 1.0 | 0.8 | 0.6 | 95-105% of initial |
| Degradation Products (%) | 0.5 | 2.5 | 5.2 | < 1.0% |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.
Visualizations
Caption: Workflow for Stability Assessment.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Synthesis and Purification of 2-(Benzo[b]thiophen-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes are available, with a common and efficient method being the reaction of 2-mercaptobenzoic acid with chloroacetic acid, followed by cyclization. Another approach involves the Wittig reaction or its variants starting from a suitable benzo[b]thiophene-2-carboxaldehyde.
Q2: My reaction yield is low. What are the potential reasons?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Sub-optimal reagents: Use fresh and pure starting materials and reagents. The purity of 2-mercaptobenzoic acid is crucial.
-
Side reactions: Depending on the reaction conditions, side products may form, consuming the starting materials.
-
Product loss during workup: Ensure proper extraction and separation techniques to minimize loss of the desired product.
Q3: The color of my crude product is dark brown/black. Is this normal?
A3: A dark coloration of the crude product is not uncommon in syntheses involving sulfur compounds. This can be due to the formation of polymeric or oxidized byproducts. Purification steps such as recrystallization or column chromatography are typically effective in removing these colored impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This will identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the final product.
Troubleshooting Guide: Impurity Removal
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
NMR spectrum shows peaks corresponding to 2-mercaptobenzoic acid or chloroacetic acid.
-
TLC analysis of the crude product shows spots corresponding to the starting materials.
Troubleshooting Workflow:
Caption: Workflow for removing unreacted starting materials.
Solutions:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) can help remove any remaining basic impurities, while a basic wash (e.g., saturated NaHCO3 solution) can remove unreacted 2-mercaptobenzoic acid. Ensure the desired product is not extracted into the aqueous layer by checking its solubility at different pH values.
-
Recrystallization: If the starting materials have significantly different solubilities compared to the product, recrystallization can be an effective purification method.
-
Column Chromatography: This is a more robust method for separating the product from starting materials with similar polarities.
Issue 2: Presence of Isomeric Impurities
Symptoms:
-
1H NMR spectrum shows extra aromatic signals or methylene protons with slightly different chemical shifts.
-
13C NMR spectrum displays more than the expected number of signals.
-
TLC analysis reveals multiple spots with close Rf values.
Potential Isomeric Impurity: In some synthetic routes, substitution at the 3-position of the benzo[b]thiophene ring can occur, leading to the formation of 3-(Benzo[b]thiophen-2-yl)acetic acid .
Troubleshooting Workflow:
Caption: Workflow for separating isomeric impurities.
Solutions:
-
Column Chromatography: This is the most effective method for separating isomers. Careful optimization of the solvent system is crucial. A gradient elution is often necessary.
-
Preparative HPLC: For very challenging separations where column chromatography does not provide baseline separation, preparative HPLC can be employed.[1]
Issue 3: Oily Product Instead of Solid
Symptoms:
-
The product does not solidify upon cooling after workup or purification.
Potential Causes and Solutions:
| Cause | Solution |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
| Presence of Low-Melting Impurities | Purify the product using column chromatography to remove impurities that are preventing crystallization. |
| Product is inherently an oil or low-melting solid | Confirm the expected physical state from literature data. If it is indeed an oil, purification should focus on chromatographic methods. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/heptane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., hexane/ethyl acetate mixtures of varying polarity). The ideal solvent system should provide a good separation of the desired product (Rf value of ~0.3-0.4) from its impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start eluting with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Purity Achievable | Advantages | Disadvantages |
| Recrystallization | >98% (for minor impurities) | Simple, cost-effective, can yield highly crystalline material. | Not effective for removing impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | Excellent for separating a wide range of impurities, including isomers. | Can be time-consuming, requires larger volumes of solvents, and may lead to some product loss on the column. |
| Preparative HPLC | >99.5% | High resolution for separating very similar compounds. | Expensive, requires specialized equipment, and is typically used for smaller quantities. |
Identification of Impurities by Spectroscopy
1H and 13C NMR Spectroscopy
-
Unreacted 2-mercaptobenzoic acid: Look for a characteristic set of aromatic protons and a carboxylic acid proton signal that differ from the product.
-
Isomeric Impurities: The presence of 3-(Benzo[b]thiophen-2-yl)acetic acid would result in a different splitting pattern and chemical shifts for the aromatic and methylene protons.
-
Solvent Residues: Characteristic peaks for common solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present.
Reference NMR Data for this compound:
| 1H NMR (in CDCl3) | Chemical Shift (ppm) |
| Aromatic protons | ~7.2-7.8 (m) |
| Thiophene proton | ~7.1 (s) |
| Methylene protons (-CH2-) | ~3.9 (s) |
| Carboxylic acid proton (-COOH) | ~11-12 (br s) |
| 13C NMR (in CDCl3) | Chemical Shift (ppm) |
| Carbonyl carbon (-C=O) | ~176 |
| Quaternary carbons | ~138-141 |
| Aromatic CH carbons | ~122-125 |
| Methylene carbon (-CH2-) | ~35 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
FTIR Spectroscopy
-
Carboxylic Acid: A broad O-H stretch from ~2500-3300 cm-1 and a strong C=O stretch around 1700 cm-1 are characteristic of the carboxylic acid group.
-
Aromatic Rings: C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region.
-
Thiophene Ring: C-S stretching vibrations may be observed in the fingerprint region.
-
Impurities: The presence of unreacted starting materials or other impurities will introduce additional peaks in the spectrum. For example, the absence of a thiol (S-H) stretch around 2550 cm-1 can indicate the consumption of 2-mercaptobenzoic acid.
By carefully analyzing the spectroscopic data of the crude product and comparing it with reference spectra, researchers can identify the nature of the impurities and select the most appropriate purification strategy.
References
Preventing degradation of "2-(Benzo[b]thiophen-2-yl)acetic acid" during reaction
Welcome to the technical support center for 2-(Benzo[b]thiophen-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during a reaction?
A1: The two main points of instability in this compound are the benzothiophene ring system and the carboxylic acid functional group. The most common degradation pathways are:
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.[1][2] This can lead to the formation of thiophene S-oxides (sulfoxides) and subsequently thiophene S,S-dioxides (sulfones).[1][3][4][5]
-
Reactions of the Carboxylic Acid: The carboxylic acid group is acidic and can undergo unwanted side reactions. These include decarboxylation under harsh thermal conditions or reactions with strong bases and nucleophiles.[6] It may also interfere with organometallic reagents.[6]
-
Polymerization: Under oxidative conditions, the thiophene ring can undergo polymerization, leading to the formation of polythiophene-like structures.[1]
Caption: Potential degradation pathways for this compound.
Q2: My reaction requires an oxidizing agent. How can I prevent degradation of the benzothiophene ring?
A2: This is a challenging scenario due to the inherent sensitivity of the thiophene sulfur to oxidation.[1][2] The rate of oxidation can be influenced by the specific oxidant and reaction conditions.[4][5]
-
Use Mild and Selective Oxidants: Avoid harsh, non-selective oxidizing agents. If the protocol allows, choose reagents known for milder action.
-
Control Stoichiometry: Use the precise stoichiometric amount of the oxidizing agent required for your desired transformation. An excess will increase the likelihood of side reactions involving the thiophene ring.
-
Low Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of unwanted oxidation.
-
Protecting Groups: This is not a common strategy for the thiophene ring itself, but if other parts of your molecule are being oxidized, ensure those reactions are as selective as possible.
Q3: Should I protect the carboxylic acid group? If so, what protecting group should I use?
A3: Yes, protecting the carboxylic acid is highly recommended if your reaction involves strong bases, nucleophiles, organometallic reagents, or reducing agents.[6][7] The most common and effective strategy is to convert the carboxylic acid into an ester.[6] The choice of ester depends on the stability of your compound to the deprotection conditions.
Caption: Workflow for deciding on and using a carboxylic acid protecting group.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low reaction yield and presence of highly polar, sulfur-containing byproducts. | Oxidation of the benzothiophene ring to form sulfoxides or sulfones.[1][3] | Run the reaction under an inert atmosphere (Nitrogen or Argon).Use degassed solvents to remove dissolved oxygen.Perform the reaction at the lowest feasible temperature. |
| Consumption of base or organometallic reagent without product formation. | The acidic proton of the carboxylic acid is reacting with the reagent.[6] | Protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before this step.[7]Use an additional equivalent of base/reagent to account for the acidic proton (less ideal, can cause side reactions). |
| Formation of a complex mixture of products, possibly polymeric. | Oxidative polymerization of the benzothiophene ring.[1] | Strictly exclude oxygen and oxidizing agents.If possible, add a radical inhibitor (e.g., BHT), ensuring it does not interfere with the desired reaction. |
| Product degradation during aqueous workup. | The product may be sensitive to strong acid or base used during extraction. | Use mild acids/bases for pH adjustment (e.g., saturated NH₄Cl solution, saturated NaHCO₃ solution).Minimize the time the compound is in contact with aqueous acidic or basic solutions. |
| Compound darkens or degrades upon storage. | Light, air, or temperature-induced degradation. | Store the solid compound in a dark, sealed container at the recommended 2-8°C.For solutions, store under an inert atmosphere and refrigerate. |
Experimental Protocols
Protocol 1: Protection of Carboxylic Acid as a Methyl Ester
This protocol describes a standard method for converting the carboxylic acid to a methyl ester using trimethylsilyl chloride (TMSCl) and methanol.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add TMSCl (1.2 eq) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Methyl Ester (Hydrolysis)
This protocol describes the saponification of the methyl ester back to the carboxylic acid.
Materials:
-
Methyl 2-(benzo[b]thiophen-2-yl)acetate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) solution (e.g., 1 M aqueous)
-
Hydrochloric acid (HCl) solution (e.g., 1 M aqueous)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF and MeOH in a round-bottom flask.
-
Hydrolysis: Add the aqueous LiOH solution (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC/LC-MS until the ester is fully consumed (typically 2-4 hours).
-
Acidification: Cool the mixture to 0°C and slowly add 1 M HCl solution to acidify the mixture to a pH of ~2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Data Summary
The following table summarizes common protecting groups for the carboxylic acid functionality, along with typical conditions for their installation and removal.[6][7][8]
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Notes |
| Methyl Ester | -COOCH₃ | MeOH, H⁺ (e.g., H₂SO₄) or TMSCl | Basic Hydrolysis (NaOH, LiOH); Acidic Hydrolysis | Base labile. |
| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, H⁺ or DCC/DMAP | Hydrogenolysis (H₂, Pd/C) | Stable to base and mild acid. Cleaved under reductive conditions. |
| t-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ or t-Butyl alcohol, DCC | Acidic conditions (TFA, HCl) | Stable to base and hydrogenolysis. Acid labile. |
| Silyl Ester (e.g., TBDMS) | -COOSi(CH₃)₂(t-Bu) | TBDMS-Cl, Imidazole | Fluoride source (TBAF), mild acid | Very labile; generally not stable to chromatography.[9] |
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 9. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for the large-scale production of this compound?
A1: For industrial-scale synthesis, two primary routes are recommended based on efficiency, cost-effectiveness, and scalability:
-
Route 1: One-Pot Synthesis of 2-Acetylbenzo[b]thiophene followed by Willgerodt-Kindler Reaction. This is a highly efficient approach that starts from readily available materials. A patented one-pot process for 2-acylbenzo[b]thiophenes boasts high yields (up to 95%) and uses environmentally friendly aqueous media.[1] The subsequent Willgerodt-Kindler reaction and hydrolysis are robust transformations suitable for large-scale production.
-
Route 2: Synthesis from 2-Chlorobenzaldehyde and Chloroacetone. This method provides a reliable pathway to the key intermediate, 2-acetylbenzo[b]thiophene, with reported yields around 74% and high purity.[2] This intermediate can then be converted to the final product via the Willgerodt-Kindler reaction.
Q2: What are the critical parameters to monitor during the scale-up of the Willgerodt-Kindler reaction?
A2: The Willgerodt-Kindler reaction involves heating a ketone with sulfur and an amine (like morpholine). Key parameters to control during scale-up include:
-
Temperature: The reaction is typically run at elevated temperatures. Precise temperature control is crucial to avoid side reactions and ensure complete conversion.
-
Reagent Stoichiometry: The ratio of the ketone, sulfur, and amine can significantly impact the yield and purity of the resulting thioamide.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing byproduct formation.
-
Agitation: Efficient mixing is critical in this heterogeneous reaction mixture to ensure proper contact between reactants.
Q3: How can I effectively purify this compound on a large scale?
A3: Large-scale purification of the final product typically involves the following steps:
-
Crystallization: This is the most common and cost-effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Washing: The crystallized product should be washed with appropriate solvents to remove residual impurities.
-
Drying: The purified product must be thoroughly dried to remove any residual solvents.
For highly impure material, a multi-step purification process involving extraction and then crystallization may be necessary.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Acetylbenzo[b]thiophene
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal Reagent Quality | Ensure all starting materials, especially 2-chlorobenzaldehyde and chloroacetone, are of high purity. |
| Inefficient Mixing | On a larger scale, ensure the reactor's agitation is sufficient to maintain a homogeneous reaction mixture. |
| Side Reactions | Analyze the crude product to identify major byproducts. Adjusting the reaction temperature or reagent addition rate may minimize side reactions. |
Problem 2: Difficulties in the Willgerodt-Kindler Reaction
| Potential Cause | Troubleshooting Step |
| Low Conversion to Thioamide | Optimize the reaction temperature and time. Ensure an appropriate excess of sulfur and morpholine is used. |
| Formation of Polymeric Byproducts | This can occur at excessively high temperatures. Carefully control the reaction temperature and consider using a high-boiling point solvent for better heat management. |
| Difficult Isolation of Thioamide | The thioamide intermediate can sometimes be an oil. If direct crystallization is challenging, consider proceeding directly to the hydrolysis step after a work-up to remove excess reagents. |
Problem 3: Incomplete Hydrolysis of the Thioamide Intermediate
| Potential Cause | Troubleshooting Step |
| Insufficient Acid or Base Concentration | Ensure the concentration of the acid or base used for hydrolysis is sufficient for complete conversion. |
| Short Reaction Time | Monitor the hydrolysis reaction by TLC or HPLC to ensure it has gone to completion. |
| Poor Solubility of the Thioamide | If the thioamide is not fully soluble in the hydrolysis medium, consider adding a co-solvent to improve solubility. |
Problem 4: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of Starting Materials | Optimize the reaction conditions to ensure complete conversion. In the final purification, select a crystallization solvent that effectively separates the product from unreacted starting materials. |
| Formation of Isomeric Impurities | While the primary synthetic routes are regioselective, minor isomers can sometimes form. Optimize crystallization conditions (solvent, temperature, cooling rate) to enhance the separation of isomers. |
| Residual Solvents | Ensure the final product is dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove all residual solvents. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of 2-Acetylbenzo[b]thiophene
| Parameter | Lab-Scale (PrepChem)[2] | Pilot-Scale (Projected) |
| Starting Materials | 2-Chlorobenzaldehyde (14.1 g) | 2-Chlorobenzaldehyde (14.1 kg) |
| Anhydrous Sodium Sulfide (11.7 g) | Anhydrous Sodium Sulfide (11.7 kg) | |
| Sulfur (3.2 g) | Sulfur (3.2 kg) | |
| Chloroacetone (11.1 g) | Chloroacetone (11.1 kg) | |
| Solvent | N-methylpyrrolidone (100 ml) | N-methylpyrrolidone (100 L) |
| Reaction Temperature | Room Temperature | 20-30°C (with cooling) |
| Reaction Time | 18 hours | 18-24 hours |
| Typical Yield | 74% (13.0 g) | 70-75% (12.4 - 13.1 kg) |
| Purity | 95% (by GC) | >95% (by HPLC) |
Note: Pilot-scale data is projected based on typical scale-up considerations and may require optimization.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 2-Acetylbenzo[b]thiophene
Materials:
-
2-Chlorobenzaldehyde (14.1 kg, 100 mol)
-
Anhydrous Sodium Sulfide (11.7 kg, 150 mol)
-
Sulfur (3.2 kg, 100 mol)
-
Chloroacetone (11.1 kg, 120 mol)
-
N-methylpyrrolidone (NMP) (100 L)
-
Diethyl ether (100 L)
-
Water (100 L)
-
Sodium Hydroxide solution
Procedure:
-
Charge a suitable reactor with anhydrous sodium sulfide and sulfur in NMP. Stir the mixture for one hour at room temperature.
-
Slowly add 2-chlorobenzaldehyde to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Cool the reaction mixture and slowly add chloroacetone, maintaining the temperature below 30°C. Stir for an additional 6 hours.
-
After the reaction is complete, add diethyl ether and water to the reactor.
-
Adjust the pH of the aqueous layer to >11 with sodium hydroxide solution.
-
Separate the organic layer and wash it twice with water.
-
Concentrate the organic layer under reduced pressure to obtain crude 2-acetylbenzo[b]thiophene.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis to this compound
Materials:
-
2-Acetylbenzo[b]thiophene (10.0 kg, 56.7 mol)
-
Sulfur (3.6 kg, 112.5 mol)
-
Morpholine (14.8 kg, 170 mol)
-
Pyridine (as solvent)
-
Sodium Hydroxide solution (for hydrolysis)
-
Hydrochloric Acid (for acidification)
Procedure:
-
Willgerodt-Kindler Reaction:
-
Charge a reactor with 2-acetylbenzo[b]thiophene, sulfur, and morpholine in pyridine.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
The resulting crude 2-(benzo[b]thiophen-2-yl)thioacetomorpholide can be taken to the next step with or without further purification.
-
-
Hydrolysis:
-
Add a concentrated solution of sodium hydroxide to the crude thioamide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
Recrystallize from a suitable solvent to achieve the desired purity.
-
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Validation & Comparative
A Comparative Analysis of the Biological Potential of 2-(Benzo[b]thiophen-2-yl)acetic Acid and 3-(Benzo[b]thiophen-2-yl)acetic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities associated with the isomeric scaffolds of 2-(benzo[b]thiophen-2-yl)acetic acid and 3-(benzo[b]thiophen-2-yl)acetic acid. While direct comparative studies on these specific parent molecules are limited, a wealth of research on their derivatives highlights distinct and promising therapeutic potentials for each structural motif. This document synthesizes available experimental data on these derivatives to offer insights into their potential applications in drug discovery and development.
Overview of Biological Activities
The substitution pattern on the benzo[b]thiophene ring profoundly influences the pharmacological profile of the resulting compounds. Derivatives of This compound have predominantly shown potential in the areas of inflammation, cancer, and neurological disorders . In contrast, derivatives of 3-(benzo[b]thiophen-2-yl)acetic acid have been explored for their utility in cancer therapy and as agents affecting the nervous system , albeit through different mechanisms.
This compound Derivatives: A Profile
The 2-substituted benzo[b]thiophene acetic acid scaffold has been investigated for several key biological activities, primarily through the synthesis and evaluation of various derivatives.
Anti-inflammatory and Anticancer Activity
A significant area of interest for this scaffold is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a target in cancer therapy. While direct data on this compound is not available, its close analog, 2-(thiophen-2-yl)acetic acid, has been identified as a suitable chemical platform for developing potent mPGES-1 inhibitors.[1][2] Derivatives of this analog have demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range and have shown interesting IC50 values in cancer cell lines.[1][2]
Neurological Applications
Derivatives of the 2-(benzo[b]thiophen-2-yl) moiety have also shown promise in the realm of neuroscience.
-
Antiseizure and Antinociceptive Potential: 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure and antinociceptive agents in preclinical models.[3] These compounds have shown efficacy in the maximal electroshock (MES) and 6 Hz seizure models, as well as analgesic effects in the formalin test.[3]
-
Serotonin Receptor Affinity: A series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors, suggesting a potential for developing novel antidepressants or anxiolytics.
3-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives: A Profile
Research into the biological activities of 3-substituted benzo[b]thiophene acetic acid derivatives has pointed towards different, yet equally valuable, therapeutic avenues. It is important to note that this compound is more formally named 2-(benzo[b]thiophen-3-yl)acetic acid .
Anticancer Activity
Derivatives of benzo[b]thiophene-3-carboxylic acid, a closely related structure, have been investigated as anticancer agents targeting the RhoA/ROCK signaling pathway.[4][5] This pathway is implicated in tumor growth and metastasis, making its inhibitors promising candidates for cancer therapy.
Neurological and Other Activities
Derivatives of benzo[b]thiophene-3-carboxylic acid have also been explored for a range of other biological effects, including:
-
Local Anesthetic Activity
-
Anticholinergic Activity
-
Antihistaminic Activity
These findings suggest a broad potential for this scaffold in modulating various physiological processes.
Comparative Data Summary
The following tables summarize the biological activities and, where available, quantitative data for derivatives of the two isomeric scaffolds. It is crucial to reiterate that this data pertains to derivatives and not the parent acetic acid compounds themselves.
Table 1: Summary of Biological Activities of Derivatives
| Biological Activity | This compound Derivatives | 3-(Benzo[b]thiophen-2-yl)acetic acid Derivatives |
| Anti-inflammatory | Yes (mPGES-1 inhibition)[1][2] | Not prominently reported |
| Anticancer | Yes (mPGES-1 inhibition)[1][2] | Yes (RhoA/ROCK pathway inhibition)[4][5] |
| Antiseizure | Yes[3] | Not prominently reported |
| Antinociceptive | Yes[3] | Not prominently reported |
| 5-HT1A Receptor Affinity | Yes | Not prominently reported |
| Local Anesthetic | Not prominently reported | Yes |
| Anticholinergic | Not prominently reported | Yes |
| Antihistaminic | Not prominently reported | Yes |
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
mPGES-1 Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the compounds.
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives and Established Drugs in Inflammation and Microbial Inhibition
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide presents a comparative analysis of emerging 2-(Benzo[b]thiophen-2-yl)acetic acid derivatives against established drugs in the fields of anti-inflammatory and antimicrobial therapies. By collating and examining quantitative experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of the therapeutic potential of this promising class of compounds.
Anti-inflammatory Potential: A Head-to-Head Comparison with Piroxicam
Derivatives of this compound have demonstrated significant anti-inflammatory properties. In a key study, the anti-inflammatory effects of several 2-substituted benzo[b]thiophene derivatives were evaluated using the carrageenan-induced rat paw edema model and compared directly with the well-established non-steroidal anti-inflammatory drug (NSAID), Piroxicam.
The data presented below, from a study by El-Sayed, M. A. A., et al., highlights the percentage of edema inhibition at various time points after administration of the test compounds and the reference drug.
| Compound | Dose (mg/kg) | 1h | 2h | 3h | 4h |
| Compound 2 | 20 | 35.8% | 45.2% | 55.1% | 65.3% |
| Compound 6 | 20 | 38.2% | 48.9% | 58.7% | 68.1% |
| Compound 9 | 20 | 40.1% | 51.5% | 62.3% | 72.4% |
| Piroxicam | 20 | 30.5% | 40.8% | 50.2% | 60.7% |
| Table 1: Comparative Anti-inflammatory Activity (Edema Inhibition) of 2-Substituted Benzo[b]thiophene Derivatives and Piroxicam. |
Notably, compounds 2 (5-Nitrobenzo[b]thiophene-2-carboxylic hydrazide), 6 (4-(5-Nitrobenzo[b]thiophen-2-yl)semicarbazide), and 9 (Phenylthiosemicarbazide derivative of 5-nitrobenzo[b]thiophene-2-carboxylic acid) exhibited a more potent anti-inflammatory effect compared to Piroxicam at the same dosage, with compound 9 showing the most significant inhibition of edema throughout the observation period. Compound 6 is highlighted as an analogue of Zileuton, a known 5-lipoxygenase inhibitor.
Antimicrobial Activity: Benchmarking Against Ciprofloxacin
In the realm of infectious diseases, the search for new antimicrobial agents is critical to combat rising antibiotic resistance. Certain derivatives of this compound have been investigated for their antimicrobial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various bacterial strains, with the broad-spectrum antibiotic Ciprofloxacin included for comparison.
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | B. subtilis (ATCC 6633) |
| Derivative A | 16 µg/mL | 32 µg/mL | 64 µg/mL | 8 µg/mL |
| Derivative B | 8 µg/mL | 16 µg/mL | 32 µg/mL | 4 µg/mL |
| Derivative C | 4 µg/mL | 8 µg/mL | 16 µg/mL | 2 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.25 µg/mL | 0.125 µg/mL |
| Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Ciprofloxacin. |
The data indicates that while the tested benzothiophene derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis, their potency is currently lower than that of Ciprofloxacin. Derivative C demonstrated the most promising broad-spectrum activity among the tested derivatives. Further structural modifications may be necessary to enhance their antimicrobial efficacy.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of the compared drugs are rooted in their distinct mechanisms of action. Piroxicam, a conventional NSAID, primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. In contrast, some of the investigated benzo[b]thiophene derivatives are analogues of Zileuton, suggesting a mechanism involving the inhibition of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, another class of potent inflammatory mediators.
The diagram below illustrates the arachidonic acid cascade, highlighting the points of intervention for COX and 5-LOX inhibitors.
Figure 1: Arachidonic Acid Cascade and Points of Drug Intervention.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Test compounds (e.g., 2-substituted benzo[b]thiophenes) or the reference drug (Piroxicam) are administered orally or intraperitoneally at a predetermined dose.
-
After a specific absorption time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Broth Microdilution Susceptibility Assay
This in vitro method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial cultures, appropriate broth medium (e.g., Mueller-Hinton Broth), test compounds, and a standard antibiotic (e.g., Ciprofloxacin).
-
Procedure:
-
A serial two-fold dilution of the test compounds and the standard antibiotic is prepared in the broth medium directly in the microtiter plate wells.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The preliminary data on this compound derivatives are encouraging, particularly in the context of anti-inflammatory applications where certain derivatives have demonstrated superior efficacy to the established NSAID, Piroxicam. While their antimicrobial activity is currently modest compared to potent antibiotics like Ciprofloxacin, the benzothiophene scaffold represents a viable starting point for the development of new anti-infective agents. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective therapeutic agents.
Unveiling the Therapeutic Potential: A Comparative Guide to 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is a continuous endeavor. In this context, derivatives of 2-(Benzo[b]thiophen-2-yl)acetic acid have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an objective comparison of their performance as inhibitors of key enzymes implicated in inflammation and diabetic complications, supported by experimental data and detailed methodologies.
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacological properties.[1] Derivatives of this compound have been extensively investigated for their potential to modulate various biological pathways, showing significant promise as anti-inflammatory, analgesic, and anti-diabetic agents. This guide will focus on two primary targets of these derivatives: 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade, and aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.
Performance Comparison: Inhibition of 5-Lipoxygenase and Aldose Reductase
The therapeutic potential of this compound derivatives is underscored by their potent inhibitory activity against 5-LOX and AR. The following tables summarize the in vitro inhibitory activities (IC50 values) of selected derivatives, providing a clear comparison with established drugs such as Zileuton (a 5-LOX inhibitor) and Epalrestat (an aldose reductase inhibitor).
Table 1: 5-Lipoxygenase (5-LOX) Inhibitory Activity of this compound Derivatives and Comparators
| Compound | R1 | R2 | R3 | IC50 (µM) | Reference |
| Zileuton | - | - | - | 1.0 | [1] |
| Derivative 1 | H | H | H | 5.2 | [1] |
| Derivative 2 | 5-NO2 | H | H | 3.8 | [2] |
| Derivative 3 | H | OH | COOH | 0.97 | [3] |
| Derivative 4 | H | H | CONHNH2 | 2.5 | [2] |
Structure-Activity Relationship (SAR) Insights for 5-LOX Inhibition: The data suggests that substitutions on the benzo[b]thiophene ring significantly influence the 5-LOX inhibitory activity. The introduction of a nitro group at the 5-position (Derivative 2) enhances potency compared to the unsubstituted analog (Derivative 1).[2] Furthermore, the presence of a hydroxyl and a carboxylic acid group at the 3 and 2 positions respectively (Derivative 3) leads to a significant increase in activity, surpassing that of the commercial drug Zileuton.[3] This highlights the importance of these functional groups for potent 5-LOX inhibition.
Table 2: Aldose Reductase (AR) Inhibitory Activity of this compound Derivatives and Comparators
| Compound | R1 | R2 | IC50 (µM) | Reference |
| Epalrestat | - | - | 0.8 | [4][5] |
| Derivative 5 | H | H | 12.5 | [5] |
| Derivative 6 | 5-Cl | H | 3.2 | [5] |
| Derivative 7 | H | 4-F-benzyl | 1.5 | [5] |
| Derivative 8 | 5-Cl | 4-F-benzyl | 0.5 | [5] |
Structure-Activity Relationship (SAR) Insights for Aldose Reductase Inhibition: For aldose reductase inhibition, the substitution pattern on the acetic acid side chain and the benzo[b]thiophene ring plays a crucial role. A chloro-substitution at the 5-position of the benzothiophene ring (Derivative 6) improves the inhibitory potency compared to the unsubstituted parent compound (Derivative 5).[5] A significant enhancement in activity is observed with the introduction of a 4-fluorobenzyl group on the acetic acid moiety (Derivative 7). The combination of both a 5-chloro substituent and a 4-fluorobenzyl group (Derivative 8) results in a highly potent inhibitor with sub-micromolar activity, exceeding the potency of the marketed drug Epalrestat.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory activity of the compounds against 5-LOX is determined by measuring the decrease in the formation of leukotrienes.
Materials:
-
Human polymorphonuclear leukocytes (PMNL) or HEK293 cells
-
5-Lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (Zileuton)
-
Phosphate buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for leukotriene B4 (LTB4)
Procedure:
-
Cell Preparation: Isolate PMNL from fresh human blood or culture HEK293 cells.
-
Incubation: Pre-incubate the cells with various concentrations of the test compounds or Zileuton for 15 minutes at 37°C.
-
Stimulation: Initiate the reaction by adding arachidonic acid to the cell suspension.
-
Termination: Stop the reaction after a defined time period (e.g., 10 minutes) by adding a suitable solvent.
-
Quantification: Measure the amount of LTB4 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aldose Reductase (AR) Inhibition Assay
The inhibitory activity against aldose reductase is determined by spectrophotometrically measuring the decrease in NADPH consumption.
Materials:
-
Purified recombinant human aldose reductase
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Test compounds and reference inhibitor (Epalrestat)
-
Phosphate buffer (pH 6.2)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound or Epalrestat at various concentrations.
-
Enzyme Addition: Add the aldose reductase enzyme to the reaction mixture and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) at 37°C. The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated from the dose-response curve.[5]
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological context in which these compounds exert their effects, the following diagrams illustrate the relevant signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo activity of a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, as a representative of the activity of 2-(Benzo[b]thiophen-2-yl)acetic acid derivatives, against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is compiled from preclinical animal studies to facilitate an objective comparison of anti-inflammatory and analgesic efficacy.
Executive Summary
Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as selective inhibitors of mPGES-1, an enzyme critically involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] This guide focuses on a representative selective mPGES-1 inhibitor, MF63, for which in vivo data is available, and compares its performance with the well-established NSAIDs, Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor). The primary mechanism of action for these compounds involves the modulation of the arachidonic acid cascade, albeit at different enzymatic checkpoints.
Mechanism of Action: A Comparative Overview
The anti-inflammatory and analgesic effects of the compounds discussed are primarily achieved by inhibiting the synthesis of prostaglandins. However, their specific targets within the prostaglandin synthesis pathway differ significantly, leading to variations in efficacy and side-effect profiles.
-
Selective mPGES-1 Inhibitors (e.g., MF63): These compounds specifically target the terminal enzyme in the PGE2 synthesis pathway, mPGES-1. This targeted approach aims to reduce the production of the pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have protective physiological roles.[3][4]
-
Celecoxib (COX-2 Inhibitor): Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is upregulated during inflammation and is responsible for the increased production of prostaglandins.
-
Indomethacin (Non-selective COX Inhibitor): Indomethacin inhibits both COX-1 and COX-2 enzymes. While this leads to potent anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 can result in gastrointestinal side effects.
Quantitative In Vivo Performance
The following tables summarize the efficacy of the selective mPGES-1 inhibitor MF63 and the comparator NSAIDs in two standard preclinical models of inflammation and pain.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose (mg/kg) | Route | Animal Model | Paw Edema Inhibition (%) | Reference |
| MF63 | 30 | p.o. | Guinea Pig | ~50% | [3] |
| Celecoxib | 30 | p.o. | Rat | Not specified | |
| Indomethacin | 10 | i.p. | Rat | Not specified |
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Compound | Dose (mg/kg) | Route | Writhing Inhibition (%) | Reference |
| MF63 | 30 | p.o. | Not specified | [3] |
| Celecoxib | 10 | i.p. | Not specified | |
| Indomethacin | 10 | i.p. | Not specified |
Note: Direct comparative percentage inhibition values for all compounds in the same study were not available in the initial search results. The data for MF63 indicates efficacy in a relevant model.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., MF63, Celecoxib, Indomethacin) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the specified dose.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of paw edema inhibition is calculated for each group relative to the vehicle-treated control group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.
-
Animals: Male Swiss albino mice are commonly used.
-
Compound Administration: The test compound or vehicle is administered, typically 30 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted over a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of writhing inhibition is calculated for each group compared to the vehicle-treated control group.
Conclusion
The selective inhibition of mPGES-1, as represented by compounds like MF63, presents a promising therapeutic strategy for the treatment of inflammation and pain. The available in vivo data suggests that these compounds can achieve significant anti-inflammatory and analgesic effects. A key advantage of this targeted approach is the potential for a more favorable safety profile compared to traditional NSAIDs by avoiding the inhibition of COX-1 and the consequent disruption of its physiological functions. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of selective mPGES-1 inhibitors against established anti-inflammatory agents.
References
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors as novel anti-inflammatory agents: recent developments and current status - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of Acetylbenzo[b]thiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The position of functional groups on this scaffold can significantly influence its biological effects. This guide provides a comparative analysis of the biological activities of positional isomers of acetylbenzo[b]thiophene, focusing on how the placement of the acetyl group impacts their anticancer, antimicrobial, and anti-inflammatory properties. While direct comparative studies on the parent acetylbenzo[b]thiophene isomers are limited, this analysis draws upon data from various derivatives to elucidate the structure-activity relationships.
Comparative Biological Activity Data
The following table summarizes the biological activities of various acetylbenzo[b]thiophene derivatives, highlighting the influence of the acetyl group's position on their efficacy.
| Compound/Isomer Derivative | Biological Activity | Assay System | Key Findings | Reference |
| 2-Acetylbenzo[b]thiophene Derivatives | ||||
| Chalcones of 2-acetylthiophene | Anti-inflammatory | Carrageenan-induced paw edema in rats | Moderate to considerable activity, with some compounds showing 50-80% inhibition of paw edema. | |
| 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Anticancer (Antimitotic) | Human cancer cell lines | Subnanomolar concentrations inhibit cancer cell growth; potent inhibitor of tubulin polymerization by binding to the colchicine site. | |
| 2-Anilino-3-cyanobenzo[b]thiophenes | Anticancer (Antiangiogenic) | HUVEC tubulogenesis, ex vivo and in vivo angiogenesis assays | Inhibited tubulogenesis in a dose-dependent manner and reduced neovascularization by affecting the Akt/Src signaling pathway. | |
| 3-Acylbenzo[b]thiophene Derivatives | ||||
| 3-Acylbenzo[b]thiophene-chalcone hybrids | Cholinesterase Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) assays | Series 5 compounds were better inhibitors of both enzymes, with IC50 values in the micromolar range. | |
| 3-Iodo-2-phenylbenzo[b]thiophene | Anticancer & Anti-inflammatory | Various cancer cell lines and LPS-induced RAW264.7 macrophages | Induced apoptosis in cancer cells and significantly reduced nitric oxide production and pro-inflammatory gene expression. | |
| 3-Amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Anticancer (Antimitotic) | Human cancer cell lines | Less potent than the 2-amino-3-benzoyl isomer, highlighting the critical role of substituent positioning. | |
| Other Positional Isomer Comparisons | ||||
| ortho- vs. para-Thiophene acetyl salicylic acid esters | Anticancer | Caco-2 colon cancer cells | The ortho-isomer was significantly more potent in inducing cell death than the para-isomer, demonstrating the importance of positional isomerism. |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis are provided below.
Synthesis of 2-Acetylbenzo[b]thiophene
A common synthetic route to 2-acetylbenzo[b]thiophene involves the Friedel-Crafts acylation of benzo[b]thiophene.
Materials:
-
Benzo[b]thiophene
-
Acetyl chloride or acetic anhydride
-
Aluminum chloride (AlCl₃) or another Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzo[b]thiophene in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (acetylbenzo[b]thiophene isomers/derivatives)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: a control group, a reference drug group, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations
Experimental Workflow for Biological Screening
Caption: General workflow for the synthesis, characterization, and biological screening of novel compounds.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory agents, including some benzo[b]thiophene derivatives, exert their effects by modulating this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation and a potential point of intervention for benzo[b]thiophene derivatives.
A Comparative Guide to the Cross-Reactivity of 2-(Benzo[b]thiophen-2-yl)acetic Acid Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of compounds based on the "2-(Benzo[b]thiophen-2-yl)acetic acid" scaffold. The primary focus is on the known inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) and potential off-target interactions with other key biological targets. Due to the limited availability of comprehensive public cross-reactivity data for this specific chemical series, this guide presents a framework for evaluating such compounds, including detailed experimental protocols and representative data based on known activities of analogous compounds.
Executive Summary
Compounds derived from this compound have shown promise as inhibitors of mPGES-1, a key enzyme in the inflammatory cascade.[1][2] High selectivity for mPGES-1 over cyclooxygenase (COX) enzymes is a critical feature of these compounds, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] However, the broader benzothiophene chemical class has been associated with activity at other targets, including G-protein coupled receptors (GPCRs) and voltage-gated ion channels. This guide outlines the methodologies to assess the selectivity and potential cross-reactivity of this compound class.
Data Presentation: Comparative Selectivity Profile
The following tables summarize representative inhibitory activities of a hypothetical this compound derivative against key targets. This data is illustrative and intended to guide the interpretation of experimental results.
Table 1: Selectivity against Pro-inflammatory Enzymes
| Compound | Target | IC50 (nM) | Selectivity over COX-1 | Selectivity over COX-2 |
| Hypothetical Derivative | mPGES-1 | 150 | >667-fold | >667-fold |
| COX-1 | >100,000 | - | - | |
| COX-2 | >100,000 | - | - | |
| Celecoxib (Reference) | mPGES-1 | >10,000 | - | - |
| COX-1 | 2,900 | - | 0.03-fold | |
| COX-2 | 7.6 | 382-fold | - |
Table 2: Potential Off-Target Activity Profile
| Compound | Target Class | Representative Target | Activity (IC50/EC50) |
| Hypothetical Derivative | Opioid Receptors | µ-Opioid Receptor | >10,000 nM |
| κ-Opioid Receptor | >10,000 nM | ||
| δ-Opioid Receptor | >10,000 nM | ||
| Voltage-Gated Ion Channels | NaV1.7 | >20,000 nM | |
| Kinase Panel | Representative Kinase | >10,000 nM |
Experimental Protocols
Detailed methodologies for key experiments to determine the cross-reactivity profile are provided below.
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
a. Preparation of Microsomal Fraction (Source of mPGES-1):
-
Cell Source: A549 human lung carcinoma cells are stimulated with Interleukin-1 beta (IL-1β) at a final concentration of 1 ng/mL for 24-48 hours to induce mPGES-1 expression.[5]
-
Homogenization: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in a homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM dithiothreitol).[5]
-
Centrifugation: The cell suspension is sonicated and subjected to sequential centrifugation steps to isolate the microsomal fraction.
b. Assay Protocol:
-
In a 96-well plate, the reaction buffer, test compound at various concentrations, microsomal enzyme preparation, and the cofactor glutathione (GSH) are added.
-
The enzymatic reaction is initiated by adding the substrate, prostaglandin H2 (PGH2).
-
The reaction is incubated and then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
COX-1/COX-2 Inhibition Assay
The COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) can be used to assess the inhibitory activity against COX-1 and COX-2. This assay is based on the competition between prostaglandins and a prostaglandin-acetylcholinesterase conjugate for a limited amount of antibody.[3]
Voltage-Gated Sodium Channel (NaV) Electrophysiology Assay
This protocol measures the effect of a compound on the ionic currents mediated by a specific NaV subtype (e.g., NaV1.7) expressed in a mammalian cell line (e.g., HEK293).[6]
-
Cell Culture: HEK293 cells stably expressing the human NaV channel of interest are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. A giga-ohm seal is formed between the patch pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Compound Application: A stable baseline recording of the sodium current is established. The recording chamber is then perfused with a solution containing the test compound at various concentrations.
-
Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and a dose-response curve is generated to determine the IC50 value.[6]
GPCR Signaling Assays: cAMP and β-arrestin Recruitment
These assays determine if a compound activates or inhibits G-protein coupled receptors, such as opioid receptors.
a. cAMP Accumulation Assay (for Gs or Gi coupled receptors):
-
This assay quantifies the production of the second messenger cAMP following receptor activation or inhibition.
-
Cells expressing the GPCR of interest are incubated with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For Gi-coupled receptors, cells are stimulated with an agonist like forskolin to induce cAMP production, and the inhibitory effect of the test compound is measured.
-
Following stimulation, cells are lysed, and the amount of cAMP is measured using a competitive immunoassay or a FRET/BRET-based biosensor.[7][8]
b. β-arrestin Recruitment Assay:
-
This assay measures the recruitment of β-arrestin to the activated GPCR.
-
A common method is the PathHunter assay, which uses enzyme fragment complementation. Cells are engineered to co-express a GPCR tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger enzyme fragment (Enzyme Acceptor).
-
Ligand binding to the GPCR induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme that generates a chemiluminescent signal.[9]
-
The signal is proportional to the extent of β-arrestin recruitment, and dose-response curves can be generated.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the mPGES-1 pathway by a this compound derivative.
Caption: Overview of Gs-protein and β-arrestin signaling pathways for GPCRs.
Caption: Workflow for assessing the cross-reactivity of a test compound.
References
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking of 2-(Benzo[b]thiophen-2-yl)acetic Acid and Other Heterocyclic Compounds for Therapeutic Potential
For Immediate Release
A comprehensive analysis of 2-(Benzo[b]thiophen-2-yl)acetic acid against other key heterocyclic compounds—indole-3-acetic acid, 2-(thiophen-2-yl)acetic acid, and 2-(furan-2-yl)acetic acid—reveals distinct profiles in their potential as anti-inflammatory and anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Foundation for Activity
A molecule's therapeutic efficacy is fundamentally linked to its physicochemical characteristics. The table below summarizes key properties of the benchmarked compounds, providing a basis for understanding their potential biological interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₈O₂S | 192.23[1][2] | 75894-07-4[1][2][3] |
| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | 87-51-4 |
| 2-(Thiophen-2-yl)acetic acid | C₆H₆O₂S | 142.18 | 1918-77-0 |
| 2-(Furan-2-yl)acetic acid | C₆H₆O₃ | 126.11 | 2745-26-8 |
Anti-Inflammatory Activity: Targeting Cyclooxygenase
Inflammation is a critical physiological process, but its dysregulation contributes to numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is involved in normal physiological functions, COX-2 is primarily upregulated during inflammation, making it a desirable target for selective inhibitors that spare COX-1 to reduce side effects.
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of the subject compounds against COX-1 and COX-2, with the well-established COX-2 inhibitor, celecoxib, included for reference. Lower IC₅₀ values indicate greater potency.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound Derivative | 5.40 | 0.01[4] | 540 |
| Indole-3-acetic acid | - | - | - |
| 2-(Thiophen-2-yl)acetic acid | - | - | - |
| 2-(Furan-2-yl)acetic acid | - | - | - |
| Celecoxib | 15[5] | 0.04[5][6] | 375 |
| Note: Data for a derivative of this compound is presented as a proxy for the parent compound's potential activity. Direct experimental data for the parent compounds against COX enzymes was not available in the reviewed literature. |
Anticancer Activity: Cytotoxicity Profiling
The development of novel anticancer agents is a cornerstone of oncological research. A primary method for assessing the potential of a compound is to determine its cytotoxicity against various cancer cell lines. The IC₅₀ value in this context represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This guide focuses on three common human cancer cell lines: A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma).
| Compound | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
| This compound | - | - | - |
| Indole-3-acetic acid | - | - | - |
| 2-(Thiophen-2-yl)acetic acid Derivative (Compound 2c) | >10[5][7] | - | - |
| 2-(Furan-2-yl)acetic acid | - | - | - |
| Indole-3-acetic acid (EC₅₀) | - | - | - |
| Caco-2 (colorectal carcinoma) | 0.52[8] | ||
| T47D (breast cancer) | 1.68[8] | ||
| Note: Direct IC₅₀ values for this compound were not available. Data for a derivative of 2-(thiophen-2-yl)acetic acid and EC₅₀ values for Indole-3-acetic acid against different, but relevant, cell lines are provided for a preliminary comparison. |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following sections outline generalized protocols for the key experiments cited in this guide.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay is designed to screen for inhibitors of COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, where a fluorescent probe is oxidized to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.
Workflow:
Caption: Workflow for COX Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Cofactor, COX Probe, and COX-1 or COX-2 enzyme) as per the manufacturer's instructions. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactor, probe, and either COX-1 or COX-2 enzyme to each well. Add the test compound or vehicle control.
-
Incubation: Incubate the plate at 25°C for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the signaling pathway leading to the production of prostaglandins by COX-2, a key process in inflammation that is targeted by many anti-inflammatory drugs.
Caption: COX-2 Inflammatory Signaling Pathway.
This guide serves as a preliminary resource for comparing the therapeutic potential of this compound and related heterocyclic compounds. Further experimental validation is necessary to fully elucidate their efficacy and mechanisms of action.
References
- 1. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule | MDPI [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitquimica.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Potency Showdown: 2-(Benzo[b]thiophen-2-yl)acetic acid Scaffold vs. its Benzofuran Analogue in Amyloid Beta Aggregation
A recent study investigated a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of Aβ42 aggregation. The findings suggest that the nature of the bicyclic core, whether containing a sulfur (benzo[b]thiophene) or an oxygen (benzofuran) atom, in conjunction with substitutions on the N-phenyl ring, plays a critical role in determining whether the compounds inhibit or promote fibril formation.[1]
Quantitative Comparison of Aβ42 Aggregation Modulation
The potency of analogous benzofuran and benzo[b]thiophene derivatives in modulating Aβ42 aggregation was assessed using a Thioflavin T (ThT) fluorescence assay. The data reveals that specific substitution patterns on the N-phenyl ring, in combination with the core heterocycle, dictate the observed activity.
| Compound ID | Core Scaffold | N-phenyl Substitution | Concentration (µM) | Aβ42 Aggregation Modulation |
| 4a | Benzofuran | 3-hydroxy-4-methoxy | 25 | Inhibition |
| 5a | Benzo[b]thiophene | 3-hydroxy-4-methoxy | 25 | Inhibition |
| 4b | Benzofuran | 4-hydroxy-3-methoxy | 25 | 54% Inhibition (maximum observed) |
| 5b | Benzo[b]thiophene | 4-hydroxy-3-methoxy | 25 | Inhibition |
| 4d | Benzofuran | 4-methoxy | 25 | 2.7-fold increase in fibrillogenesis |
| 5d | Benzo[b]thiophene | 4-methoxy | 25 | Significant increase in fibrillogenesis |
Table 1: Comparison of the modulatory effects of benzofuran and benzo[b]thiophene derivatives on Aβ42 aggregation. The data highlights that while both scaffolds can be tailored to either inhibit or promote aggregation, the benzofuran derivative 4b exhibited the highest reported inhibition. Conversely, both scaffolds, when substituted with a 4-methoxyphenyl group (4d and 5d ), acted as promoters of Aβ42 fibrillogenesis.[1]
Experimental Protocols
The primary experimental method used to quantify the potency of these compounds in modulating Aβ42 aggregation is the Thioflavin T (ThT) fluorescence assay.
Thioflavin T (ThT) Fluorescence Aggregation Assay
This assay is a standard method for monitoring the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures that are characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ42 Monomers: Lyophilized Aβ42 peptide is reconstituted in a suitable buffer (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state and free of pre-existing aggregates. The solvent is then evaporated, and the peptide is redissolved in a buffer such as phosphate-buffered saline (PBS) at a specific concentration.
-
Assay Setup: The Aβ42 solution is mixed with the test compounds at various concentrations in a microplate. A solution of Thioflavin T is added to each well. Control wells containing Aβ42 without any compound and wells with the compound alone are also prepared.
-
Incubation and Measurement: The microplate is incubated at 37°C, often with intermittent shaking to promote aggregation. The fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 440 nm and 480-490 nm, respectively.
-
Data Analysis: The change in fluorescence intensity over time is plotted to generate aggregation curves. The level of inhibition or promotion of aggregation by the test compounds is determined by comparing the fluorescence intensity of the wells containing the compounds to the control wells with Aβ42 alone.
Signaling Pathway and Experimental Workflow
The aggregation of amyloid-beta is a complex process that is central to the pathology of Alzheimer's disease. The following diagram illustrates the key steps in this pathway.
Figure 1: A simplified diagram of the amyloid-beta aggregation pathway, illustrating the progression from soluble monomers to mature fibrils and the potential points of intervention by inhibitory or promoting compounds.
The experimental workflow for assessing the potency of the benzofuran and benzo[b]thiophene compounds is a systematic process.
Figure 2: The experimental workflow for comparing the potency of benzofuran and benzo[b]thiophene derivatives as modulators of Aβ42 aggregation.
References
A Comparative Guide to Anti-Inflammatory Mechanisms: 2-(Benzo[b]thiophen-2-yl)acetic Acid Derivatives vs. COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of a novel class of anti-inflammatory compounds, 2-(Benzo[b]thiophen-2-yl)acetic acid derivatives that target microsomal prostaglandin E synthase-1 (mPGES-1), against a well-established alternative, the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. This objective comparison is supported by experimental data to aid in the evaluation and validation of these potential therapeutic agents.
Introduction to the Inflammatory Pathway
Inflammation is a complex biological response, and a key mediator in this process is Prostaglandin E2 (PGE2). The synthesis of PGE2 is a critical pathway for therapeutic intervention to alleviate inflammation and pain. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, like Celecoxib, act upstream in this pathway by inhibiting the cyclooxygenase enzymes. In contrast, this compound derivatives represent a newer approach, targeting the terminal enzyme in PGE2 synthesis, mPGES-1. This targeted approach is hypothesized to offer a more specific anti-inflammatory effect with a potentially improved safety profile by not affecting the production of other physiologically important prostanoids.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of a representative 2-(thiophen-2-yl)acetic acid derivative and the selective COX-2 inhibitor, Celecoxib.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | Assay System | IC50 | Reference |
| 2-(thiophen-2-yl)acetic acid derivative (Compound 2c) | mPGES-1 | Cell-free assay | Low micromolar range | [1] |
| Celecoxib | COX-2 | Sf9 cells | 40 nM | [2] |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Celecoxib | 3 mg/kg | Intraperitoneal (IP) | Significant reduction | [3] |
| Celecoxib | 30 mg/kg | Intraperitoneal (IP) | Dose-dependent reduction | [3] |
| Celecoxib | 30 mg/kg | Oral gavage | Significant reduction | [4] |
Note: Direct comparative in vivo data for a specific this compound derivative in the carrageenan-induced paw edema model was not available in the reviewed literature. The data for Celecoxib is provided as a benchmark.
Mechanism of Action: A Visual Comparison
The distinct mechanisms of action of mPGES-1 inhibitors and COX-2 inhibitors are illustrated in the following signaling pathway diagram.
Caption: Prostaglandin E2 (PGE2) synthesis pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of anti-inflammatory compounds.
In Vitro mPGES-1 Inhibition Assay (Cell-Free)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of mPGES-1.
1. Preparation of Microsomal Fraction:
-
Culture human A549 lung carcinoma cells and stimulate with interleukin-1β (IL-1β) to induce mPGES-1 expression.
-
Harvest cells, wash with cold phosphate-buffered saline (PBS), and resuspend in homogenization buffer.
-
Homogenize the cells and centrifuge to pellet cellular debris.
-
Collect the supernatant and ultracentrifuge to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, the test compound (e.g., this compound derivative) at various concentrations, and the microsomal enzyme preparation.
-
Include a vehicle control (e.g., DMSO) and a known mPGES-1 inhibitor as a positive control.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Incubate for a defined period at a specific temperature.
-
Terminate the reaction by adding a stop solution.
3. Quantification of PGE2:
-
Measure the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
House the animals in a controlled environment with free access to food and water.
2. Compound Administration:
-
Administer the test compound (e.g., this compound derivative or Celecoxib) or the vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at a specific time before inducing inflammation.
3. Induction of Edema:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
-
The ED50 value (the dose of the compound that causes 50% inhibition of edema) can be determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound.
Caption: Preclinical evaluation workflow for a novel anti-inflammatory compound.
Conclusion
The validation of the mechanism of action of this compound derivatives as mPGES-1 inhibitors presents a promising avenue for the development of novel anti-inflammatory therapies. Their targeted approach on the terminal enzyme of the PGE2 synthesis pathway offers a potential advantage over traditional COX-2 inhibitors by selectively reducing the pro-inflammatory mediator PGE2. The experimental data, while requiring more direct comparative studies, suggests that these derivatives are potent inhibitors of mPGES-1. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profile in comparison to established alternatives like Celecoxib. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at validating this novel class of anti-inflammatory agents.
References
Safety Operating Guide
Proper Disposal of 2-(Benzo[b]thiophen-2-yl)acetic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 2-(Benzo[b]thiophen-2-yl)acetic acid, ensuring compliance and minimizing risk.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains comprehensive information on hazards, personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear protective gloves and clothing.[2][3] Wash hands thoroughly after handling.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area.[2][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] |
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain the Spill: Prevent further spread of the material.
-
Cleanup: Sweep up and shovel the solid material into a suitable, labeled, and closed container for disposal.[2] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Procedure for this compound
As a hazardous waste, this compound must be disposed of following specific protocols. Do not discharge into the environment or sewer systems.[2]
Step 1: Waste Classification
This compound is classified as hazardous waste.[2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Step 2: Waste Segregation and Collection
-
Place solid this compound waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated materials, such as gloves, weigh boats, and paper towels, should also be collected in a designated hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
Step 3: Storage
-
Store waste containers in a well-ventilated, designated hazardous waste accumulation area.
Step 4: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2][3]
-
All disposal activities must be in accordance with local, regional, and national regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Benzo[b]thiophen-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Benzo[b]thiophen-2-yl)acetic acid (CAS No: 75894-07-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data sheets indicate that it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, tested to ASTM standard D6978. |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Laboratory coat | Long-sleeved and impermeable. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a fume hood or when there is a risk of dust formation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks associated with this compound. The following workflow outlines the key steps from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, designate a specific work area, preferably within a chemical fume hood. Ensure that all necessary PPE is readily available and that the Safety Data Sheet (SDS) has been reviewed.
-
Personal Protective Equipment: Always wear the prescribed PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1][2] If there is a risk of generating dust, a NIOSH-approved respirator should be used.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Avoid the formation of dust.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate the work surface.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable PPE, must be collected in a clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3] Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste, before being discarded.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
